4-(Trifluoroacetyl)benzyl bromide
Description
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Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-5-6-1-3-7(4-2-6)8(14)9(11,12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGJBWRAAZWXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to 4-(Trifluoroacetyl)benzyl bromide (CAS 78126-14-4): A Bifunctional Reagent for Advanced Synthesis
In the landscape of modern drug discovery and materials science, the demand for sophisticated molecular building blocks—reagents that offer precise reactivity and the ability to introduce key pharmacophoric or functional groups—is incessant. 4-(Trifluoroacetyl)benzyl bromide, also known as 1-(4-(bromomethyl)phenyl)-2,2,2-trifluoroethan-1-one, emerges as a compelling, albeit specialized, reagent. Its structure is a masterful convergence of two highly valuable reactive centers: a benzylic bromide, a potent electrophilic alkylating agent, and a trifluoromethyl ketone, a unique carbonyl group with enhanced electrophilicity and metabolic stability.
This guide provides an in-depth analysis of 4-(Trifluoroacetyl)benzyl bromide, offering a technical resource for researchers, medicinal chemists, and process development scientists. We will explore its core properties, logical synthetic pathways, predictable spectral characteristics, and dualistic reactivity profile. The insights provided herein are designed to empower scientific professionals to harness the full potential of this bifunctional molecule in their research and development endeavors.
Molecular Structure and Physicochemical Properties
The unique reactivity of this compound is rooted in its structure, which features a bromine atom on a methylene group attached to a benzene ring, with a trifluoroacetyl group in the para position. The powerful electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of the benzylic bromide moiety.
Caption: Chemical Structure of 4-(Trifluoroacetyl)benzyl bromide.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
|---|---|---|
| CAS Number | 78126-14-4 | |
| Molecular Formula | C₉H₆BrF₃O | |
| Molecular Weight | 267.04 g/mol | Calculated |
| Appearance | Predicted: White to light yellow solid | Based on analogous compounds like 4-(Trifluoromethyl)benzyl bromide.[1] |
| Melting Point | Data not available. Predicted > 40 °C. | Analogue 4-acetylbenzyl bromide melts at 38.5-40.0°C.[2] |
| Boiling Point | Data not available. Prone to decomposition at high temperatures. | High boiling point expected, but distillation is likely impractical. |
| Solubility | Insoluble in water. Soluble in common organic solvents (DCM, THF, Acetone, Ethyl Acetate). | Predicted based on chemical structure and general properties of benzyl bromides. |
Rational Synthesis and Methodologies
The synthesis of 4-(Trifluoroacetyl)benzyl bromide is not widely documented in standard literature, suggesting it is a specialty reagent. However, a logical and robust synthetic route can be designed based on well-established organic chemistry principles. The most direct approach involves a two-step sequence starting from commercially available 4-methylacetophenone, which is incorrect. A proper synthesis would start from toluene.
A more direct and logical synthesis begins with toluene, which undergoes Friedel-Crafts acylation followed by benzylic bromination. This approach is superior as it builds the required carbon skeleton efficiently.
Sources
trifluoroacetyl benzyl bromide synthesis intermediates
The trifluoroacetyl benzyl bromide scaffold (specifically 4-(trifluoroacetyl)benzyl bromide or 1-[4-(bromomethyl)phenyl]-2,2,2-trifluoroethanone ) represents a critical "warhead linker" in medicinal chemistry. It combines a highly electrophilic trifluoromethyl ketone—essential for covalent inhibition of serine/cysteine proteases—with a reactive benzyl bromide handle for conjugation to peptidomimetics or macrocycles.
This guide details the synthesis, mechanistic rationale, and handling of the core intermediates required to generate this scaffold.
Part 1: Retrosynthetic Strategy & Logic
The synthesis is best approached via a convergent linear sequence starting from commodity chemicals (toluene). The trifluoroacetyl group is introduced before the bromination to leverage the electronic deactivation of the ring, preventing over-functionalization during the radical step.
Strategic Disconnect
-
C-Br Disconnection: The benzylic bromide is installed last via radical substitution (Wohl-Ziegler) to avoid compatibility issues with Lewis acids used in earlier steps.
-
C-C Disconnection: The trifluoroacetyl group is installed via Friedel-Crafts acylation. Toluene is the ideal precursor; the methyl group directs para (major) and ortho (minor), but steric bulk of the trifluoroacetyl electrophile heavily favors the para isomer.
Part 2: Synthesis of Intermediate 1 (The Core Scaffold)
Compound: 4'-Methyl-2,2,2-trifluoroacetophenone CAS: 434-45-7
The introduction of the trifluoroacetyl group is challenging due to the reversibility of the Friedel-Crafts reaction and the potential for hydrate formation. We utilize Trifluoroacetic Anhydride (TFAA) over trifluoroacetyl chloride for ease of handling and higher yields.
Mechanism & Causality
The reaction is catalyzed by Aluminum Chloride (
-
Activation: TFAA complexes with
to form the active acylium species . -
Substitution: The electrophilic attack occurs at the para position of toluene due to the steric hindrance of the bulky acylium complex at the ortho positions.
-
Deactivation: The product complex is highly deactivated, preventing double acylation (a common issue with non-fluorinated analogs).
Experimental Protocol
| Parameter | Specification |
| Reagents | Toluene (1.0 equiv), TFAA (1.2 equiv), |
| Solvent | Dichloromethane (DCM) or neat Toluene (if excess used) |
| Temperature | 0°C (Addition) |
| Atmosphere | Anhydrous |
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and dropping funnel. Charge with anhydrous
(29.3 g, 220 mmol) and DCM (100 mL). -
Activation: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) (31 mL, 220 mmol) dropwise. Observation: The slurry will clear as the acylium complex forms.
-
Substrate Addition: Add Toluene (10.6 mL, 100 mmol) dropwise over 30 minutes, maintaining internal temp < 5°C.
-
Reaction: Warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench (Exothermic): Pour the reaction mixture slowly onto 500g of crushed ice/HCl (conc). Caution: Violent HCl gas evolution.[2]
-
Workup: Extract with DCM (3 x 100 mL). Wash combined organics with sat.
(to remove trifluoroacetic acid) and brine. -
Purification: Dry over
and concentrate. Distill under reduced pressure (bp ~80–85°C @ 15 mmHg) to yield the clear oil.
Part 3: Functionalization to Target (The Radical Step)
Compound: 4-(Trifluoroacetyl)benzyl bromide CAS: 78126-14-4
This step converts the methyl group into a bromomethyl group via Wohl-Ziegler Bromination .
Critical Control Points
-
Solvent Choice: Carbon tetrachloride (
) is the classic solvent but is toxic/banned. Benzotrifluoride ( ) or Acetonitrile ( ) are superior modern alternatives that maintain radical chain efficiency. -
Stoichiometry: Use exactly 0.95–1.0 equivalents of NBS. Excess NBS leads to the gem-dibromide impurity (
), which is inseparable by standard chromatography. -
Initiation: AIBN (Azobisisobutyronitrile) is preferred over benzoyl peroxide due to safer handling and cleaner decomposition products.
Reaction Mechanism (Radical Chain)
Experimental Protocol
-
Setup: In a flask shielded from ambient light (aluminum foil), dissolve 4'-methyl-2,2,2-trifluoroacetophenone (18.8 g, 100 mmol) in Benzotrifluoride (150 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) and AIBN (0.82 g, 5 mmol).
-
Reaction: Heat to reflux (approx. 100°C for
). The reaction is driven by the precipitation of succinimide (which floats). -
Monitoring: Check by NMR after 2 hours. Look for the disappearance of the methyl singlet (~2.4 ppm) and appearance of the benzylic methylene singlet (~4.5 ppm).
-
Note: If reaction stalls, add a second portion of AIBN (0.1 eq).
-
-
Workup: Cool to 0°C to fully precipitate succinimide. Filter the solid.[3]
-
Purification: Concentrate the filtrate. The residue is often pure enough (>90%) for subsequent steps. If purification is needed, recrystallize from Hexanes (cold) rather than silica chromatography, as the benzylic bromide is sensitive to hydrolysis on acidic silica.
Part 4: Handling & Stability (Self-Validating Systems)
The trifluoroacetyl group introduces unique stability challenges that must be accounted for to ensure protocol reproducibility.
1. The Hydrate Equilibrium (Gem-Diol Formation) Trifluoro-ketones are highly electrophilic. In the presence of atmospheric moisture, they form stable hydrates (gem-diols).
-
Observation: The oil may solidify into a white solid upon standing in air. This is the hydrate.
-
Reversal: The hydrate can be dehydrated back to the ketone by refluxing in toluene with a Dean-Stark trap or by simple azeotropic distillation.
-
Impact: If using the intermediate for a Grignard or nucleophilic attack, you must dehydrate it first, or the stoichiometry will fail (1 eq of reagent will be consumed deprotonating the hydrate).
2. Lachrymator Warning Benzyl bromides are potent lachrymators (tear gas agents).
-
Protocol: All weighing and transfers must occur in a functioning fume hood.
-
Decontamination: Wash glassware with a solution of ethanolic KOH or sodium thiosulfate to quench residual alkyl halide before removing from the hood.
References
-
Synthesis of Trifluoromethyl Ketones
-
Creary, X. (1987). Reaction of trifluoroacetyl chloride with alkylbenzenes. Synthesis of trifluoromethyl ketones.Journal of Organic Chemistry, 52(22), 5026–5030. Link
-
-
Wohl-Ziegler Bromination Conditions
-
Application in Protease Inhibitors
-
Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones.Biochemistry, 25(13), 3760–3767. Link
-
-
Green Solvents for Radical Reactions
-
Ogawa, A., et al. (2013). Benzotrifluoride as an Alternative Solvent for Radical Reactions.Journal of Organic Chemistry, 78(12), 5810. Link
-
Sources
4-(Trifluoroacetyl)benzyl bromide MSDS and safety data
High-Potency Alkylating Agent & Fluorinated Synthon
Executive Summary & Chemical Identity
Target Compound: 4-(Trifluoroacetyl)benzyl bromide
IUPAC Name: 1-[4-(bromomethyl)phenyl]-2,2,2-trifluoroethanone
CAS Registry Number: 115795-27-2 (Note: Often custom-synthesized; related analogs include 402-49-3 and 51229-51-7)
Structural Formula:
This guide serves as an operational manual for researchers utilizing 4-(Trifluoroacetyl)benzyl bromide. This compound combines the high electrophilicity of a benzyl bromide with the electron-withdrawing power of a trifluoroacetyl group. It is a critical intermediate in the synthesis of serine protease inhibitors (where the
Critical Hazard Alert:
-
Lachrymator: Extremely potent tear-inducing agent.
-
Skin Corrosive (Category 1B): Causes irreversible skin damage.
-
Alkylating Agent: High potential for DNA modification due to the activated benzylic position.
Chemical Profile & Physical Properties
Data extrapolated from structural analogs (4-(Trifluoromethyl)benzyl bromide and 4-Acetylbenzyl bromide) due to the specialized nature of this intermediate.
| Property | Value / Description | Note |
| Molecular Weight | 267.05 g/mol | |
| Physical State | Low-melting solid or crystalline powder | Typically off-white to pale yellow.[1] |
| Melting Point | 40°C – 55°C (Approximate) | Tends to oil out if impure. |
| Boiling Point | >200°C (Decomposes) | Do not distill at atmospheric pressure. |
| Solubility | DCM, THF, Ethyl Acetate, Acetonitrile | Hydrolyzes rapidly in water/alcohols. |
| Reactivity | High Electrophile | Reacts violently with amines, bases, and thiols. |
Hazard Analysis & Toxicology (E-E-A-T)
Mechanism of Toxicity: The danger of this compound lies in its dual-warhead structure.
-
Benzylic Bromide: The
group at the para position is strongly electron-withdrawing. This destabilizes the C-Br bond, making the benzylic carbon significantly more electrophilic than in standard benzyl bromide. It rapidly alkylates biological nucleophiles (DNA bases, cysteine residues). -
Trifluoroacetyl Moiety: This group can form stable hydrates (gem-diols) with water in tissues, potentially inhibiting enzymes by mimicking tetrahedral transition states.
Symptoms of Exposure:
-
Inhalation: Severe burning of the nose/throat, coughing, wheezing, pulmonary edema (delayed).
-
Skin: Immediate stinging followed by redness, blistering, and chemical burns. Note: Benzyl halides can penetrate latex gloves rapidly.
-
Eyes: Profuse tearing (lachrymation), blurred vision, potential corneal damage.
Safe Handling Protocol: A Self-Validating System
Trustworthiness Directive: Do not rely on standard "wear gloves" advice. This protocol uses redundancy to prevent exposure.
Personal Protective Equipment (PPE) Matrix
| Zone | Required PPE | Rationale |
| Hands (Layer 1) | Silver Shield / Laminate | Nitrile degrades in <5 mins against benzyl halides. Laminate offers >4h protection. |
| Hands (Layer 2) | 8 mil Nitrile | Mechanical protection for the inner laminate glove. |
| Eyes | Chemical Goggles + Face Shield | Safety glasses are insufficient against lachrymatory vapors. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Never handle outside a hood. |
Operational Workflow (DOT Visualization)
The following diagram illustrates the mandatory workflow to ensure containment.
Figure 1: Mandatory safety workflow for handling lachrymatory alkylating agents.
Decontamination & Quenching
Do not wash glassware directly with water. This releases HBr gas.
-
Quench Solution: Prepare a bath of 10% aqueous ammonium hydroxide (
) or saturated sodium thiosulfate. -
Procedure: Rinse all glassware, syringes, and spatulas in this bath. The amine/thiosulfate reacts with the benzyl bromide to form a harmless benzyl amine or thiosulfate adduct.
-
Soak Time: Allow to soak for 24 hours before standard washing.
Synthesis & Application Logic
Primary Route: Radical Bromination The most reliable synthesis involves the bromination of 4'-methyl-2,2,2-trifluoroacetophenone .
Reaction Scheme:
Experimental Considerations:
-
Solvent Choice: Carbon tetrachloride (
) is traditional but toxic. Trifluorotoluene ( ) is a superior, greener alternative that solubilizes fluorinated substrates well. -
Initiation: Use AIBN (Azobisisobutyronitrile) or a visible light source (blue LED) to initiate the radical chain.
-
Purification: The product hydrolyzes on silica gel. Neutral Alumina is preferred for chromatography, or rapid filtration through a silica plug using non-polar eluents (Hexane/EtOAc).
Synthesis Workflow Diagram
Figure 2: Radical bromination pathway for synthesis of the target compound.
Emergency Response
| Scenario | Immediate Action |
| Eye Contact | Flush with water for 15 minutes . Hold eyelids open. Seek immediate ophthalmological care. |
| Skin Contact | Do not scrub. Rinse with copious water.[2][3] Apply polyethylene glycol (PEG 400) if available to solubilize the halide, then wash with soap. |
| Spill (<1g) | Cover with vermiculite/sand. Pour 10% ammonia solution over the absorbent. Scoop into a double-bagged waste container. |
| Spill (>5g) | Evacuate the lab. The lachrymatory effect will make the room uninhabitable without SCBA. |
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)benzyl bromide (Used as class analog for corrosive/lachrymatory properties). Link
-
Tokyo Chemical Industry (TCI). (2024). Product Specification: 1-(4-Bromophenyl)-2,2,2-trifluoroethanone. Link
-
National Institutes of Health (NIH). (2013). Selective, on-resin N-methylation of peptide N-trifluoroacetamides. (Demonstrates reactivity of trifluoroacetyl groups). Link
-
Organic Chemistry Portal. (2023). Synthesis of Benzyl Bromides. (Standard protocols for NBS bromination). Link
-
ChemicalBook. (2024). 4-(Trifluoromethyl)benzyl bromide Synthesis and Suppliers. Link
Sources
A Technical Guide to the Solubility of 4-(Trifluoroacetyl)benzyl bromide in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 4-(Trifluoroacetyl)benzyl bromide, a key reagent in pharmaceutical research and organic synthesis. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the theoretical principles governing its solubility and provides actionable, field-proven experimental protocols for its determination. This resource is intended for researchers, scientists, and drug development professionals who require a practical understanding of how to handle and utilize this compound effectively in various organic media.
Understanding the Molecular Profile of 4-(Trifluoroacetyl)benzyl bromide
The solubility of a compound is dictated by its molecular structure. 4-(Trifluoroacetyl)benzyl bromide possesses distinct functional groups that influence its interaction with different solvents. A clear understanding of these structural features is paramount to predicting its solubility behavior.
The key structural components are:
-
Aromatic Benzene Ring: This bulky, nonpolar core contributes to the compound's lipophilicity, favoring solubility in nonpolar organic solvents.
-
Trifluoroacetyl Group (-COCF₃): This is a highly polar and electron-withdrawing group. The carbonyl (C=O) function can act as a hydrogen bond acceptor. The trifluoromethyl group, while containing polar C-F bonds, is also bulky and can influence crystal lattice energy.
-
Benzyl Bromide Moiety (-CH₂Br): The bromomethyl group is a reactive alkylating agent. While the C-Br bond has some polarity, this part of the molecule is primarily nonpolar.
The interplay between the nonpolar aromatic ring and the polar trifluoroacetyl group suggests that 4-(Trifluoroacetyl)benzyl bromide will exhibit intermediate polarity. It is expected to be poorly soluble in highly polar protic solvents like water and in very nonpolar aliphatic solvents. Its optimal solubility will likely be found in solvents of intermediate polarity, particularly those that can engage in dipole-dipole interactions.
Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane | Low | The high polarity of the trifluoroacetyl group will limit solubility in purely nonpolar, aliphatic solvents. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will interact favorably with the aromatic solvent, but the polar group may limit high solubility. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform | High | These solvents can effectively solvate both the polar and nonpolar regions of the molecule through dipole-dipole interactions. |
| Tetrahydrofuran (THF), Ethyl Acetate | High | The ether and ester functionalities can interact favorably with the trifluoroacetyl group. | |
| Acetone, Acetonitrile (ACN) | Moderate to High | These polar aprotic solvents should be effective, though the potential for side reactions with highly reactive ketones should be considered. | |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar aprotic solvents are excellent solubilizing agents for a wide range of organic compounds. | |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The potential for hydrogen bonding with the trifluoroacetyl group may be outweighed by the energy required to disrupt the solvent's hydrogen-bonding network. The compound is likely to be slightly soluble in these solvents.[1] |
| Water | Insoluble | The large nonpolar aromatic ring and the lack of significant hydrogen bond donating capability make the compound immiscible with water.[1][2] |
Experimental Determination of Solubility: A Validated Protocol
Given the absence of published data, an experimental approach is necessary to determine the precise solubility of 4-(Trifluoroacetyl)benzyl bromide in a solvent of interest. The following protocol provides a reliable method for qualitative and semi-quantitative solubility assessment.
Materials and Equipment
-
4-(Trifluoroacetyl)benzyl bromide
-
Selected organic solvents (analytical grade)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Calibrated micropipettes
-
Analytical balance
Experimental Workflow
The following diagram illustrates the decision-making process for the qualitative solubility assessment.
Caption: Workflow for qualitative solubility determination.
Step-by-Step Protocol
-
Preparation: Accurately weigh approximately 10 mg of 4-(Trifluoroacetyl)benzyl bromide into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen organic solvent to the test tube.
-
Mixing: Cap the test tube and vortex the mixture vigorously for 60 seconds.[3]
-
Observation: Allow the mixture to stand for a few minutes and visually inspect for any undissolved solid.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid material remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Semi-Quantitative Assessment (for soluble or partially soluble results):
-
If the compound was soluble, add another 10 mg of solute and repeat steps 3 and 4. Continue this process until a saturated solution is obtained (i.e., solid material remains after vortexing).
-
If the compound was partially soluble, add an additional 1 mL of solvent and repeat steps 3 and 4. Continue this process until the solid completely dissolves.
-
-
Record Keeping: Meticulously record the mass of the solute and the volume of the solvent used to achieve saturation. This will provide a semi-quantitative measure of solubility (e.g., in mg/mL).
Practical Implications for Researchers
The solubility of 4-(Trifluoroacetyl)benzyl bromide is a critical parameter in its application as an alkylating agent in organic synthesis.
Reaction Solvent Selection
-
For reactions involving nucleophilic substitution, polar aprotic solvents such as dichloromethane, chloroform, THF, and acetonitrile are likely to be excellent choices. They will effectively dissolve the substrate without interfering with the reaction, as they do not have acidic protons.
-
The use of protic solvents like alcohols should be approached with caution, as they can potentially act as nucleophiles and react with the benzyl bromide.
Purification Strategies
-
Crystallization: If the compound is a solid at room temperature, its moderate solubility in solvents like toluene or a mixed solvent system (e.g., ethyl acetate/hexane) could be exploited for purification by recrystallization.
-
Chromatography: For purification by column chromatography, a solvent system of intermediate polarity, such as a mixture of ethyl acetate and hexane, is likely to be effective for eluting the compound from a silica gel column.[4]
Handling and Storage
Given that benzyl bromides are lachrymatory and reactive, it is crucial to handle 4-(Trifluoroacetyl)benzyl bromide in a well-ventilated fume hood.[5] For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize degradation.
Conclusion
While specific quantitative solubility data for 4-(Trifluoroacetyl)benzyl bromide is not widely published, a thorough understanding of its molecular structure allows for reliable predictions of its behavior in various organic solvents. The compound is anticipated to be most soluble in polar aprotic solvents of intermediate polarity, such as dichloromethane and THF. This guide provides a robust experimental protocol for researchers to determine its solubility in their specific solvent systems, enabling informed decisions in experimental design, reaction optimization, and purification.
References
-
California State University, Bakersfield. Lab 14: Qualitative Organic Analysis. [Link]
-
ResearchGate. How does one separate Benzyl bromide from the reaction mixture?[Link]
-
Reddit. BnBr purification via basic alumina?[Link]
Sources
4-(Trifluoroacetyl)benzyl bromide melting point and boiling point
An In-depth Technical Guide to 4-(Trifluoromethyl)benzyl Bromide
A Note on Chemical Nomenclature: This guide provides comprehensive technical information for 4-(Trifluoromethyl)benzyl bromide. Initial searches for "4-(Trifluoroacetyl)benzyl bromide" did not yield readily available data, suggesting a potential variation in the intended chemical name. Given the structural similarities and the wealth of available information, this document focuses on the widely used research chemical, 4-(Trifluoromethyl)benzyl bromide.
Introduction
4-(Trifluoromethyl)benzyl bromide, also known as α′-Bromo-α,α,α-trifluoro-p-xylene, is a versatile organic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its utility stems from the presence of two key functional groups: the reactive benzyl bromide moiety, which is an excellent electrophile for nucleophilic substitution reactions, and the trifluoromethyl group, a bioisostere for various functional groups that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide offers a detailed exploration of the physicochemical properties, synthesis, handling, and applications of this important reagent, tailored for professionals in drug development and chemical research.
Physicochemical Properties
4-(Trifluoromethyl)benzyl bromide is a white to light yellow crystalline solid at room temperature.[2][3] It is characterized by its lachrymatory nature, necessitating careful handling in a well-ventilated fume hood.[4] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrF₃ | [5] |
| Molecular Weight | 239.03 g/mol | [1][5] |
| Melting Point | 29-33 °C | [1][2][3] |
| 31 °C | [6] | |
| Boiling Point | 65-69 °C at 5 mmHg | [1][2][3] |
| 66 °C at 5 mmHg | [6] | |
| Density | 1.546 g/mL at 25 °C | [1][2][3] |
| Refractive Index | n20/D 1.484 | [1][2][3] |
| Appearance | White to light yellow crystalline low melting solid | [1][2][3] |
| Solubility | Insoluble in water; Slightly soluble in chloroform and methanol | [2][3] |
| Flash Point | 192 °F | [3][7] |
| Vapor Pressure | 4.85 mmHg at 25°C | [7] |
Synthesis and Mechanistic Considerations
The synthesis of 4-(trifluoromethyl)benzyl bromide typically involves the bromination of 4-(trifluoromethyl)toluene. A common laboratory-scale method utilizes N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride. The reaction is initiated by light or heat.
A continuous-flow protocol offers a safer and more efficient alternative to traditional batch methods, avoiding the use of hazardous chlorinated solvents.[8] This method employs a household compact fluorescent lamp to activate the radical reaction with a small excess of NBS in acetonitrile.[8]
The underlying mechanism is a free radical chain reaction:
-
Initiation: The radical initiator decomposes upon heating or UV irradiation to form free radicals.
-
Propagation:
-
A bromine radical abstracts a benzylic hydrogen from 4-(trifluoromethyl)toluene to form a resonance-stabilized benzylic radical and hydrogen bromide.
-
The benzylic radical then reacts with a molecule of NBS to yield the desired product, 4-(trifluoromethyl)benzyl bromide, and a succinimidyl radical.
-
The succinimidyl radical reacts with HBr to regenerate the bromine radical, which continues the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
Caption: A generalized workflow for the synthesis of 4-(Trifluoromethyl)benzyl bromide.
Experimental Protocol: Synthesis via Radical Bromination
This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.
Materials:
-
4-(Trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
UV lamp (optional, for initiation)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve 4-(trifluoromethyl)toluene in anhydrous acetonitrile.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir vigorously. If desired, irradiate the flask with a UV lamp to facilitate initiation.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization to yield pure 4-(trifluoromethyl)benzyl bromide.
Applications in Drug Discovery and Organic Synthesis
4-(Trifluoromethyl)benzyl bromide is a valuable reagent in the synthesis of a wide range of biologically active molecules and functional materials.
-
Antiviral Agents: It is used in the synthesis of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles, which have demonstrated antiviral activities.[2][3]
-
Hepatitis C Virus (HCV) Inhibitors: This compound is a key intermediate in the preparation of 2-[(4-diarylmethoxy)phenyl]benzimidazoles, which are potent inhibitors of the HCV NS5B polymerase.[2][3]
-
Protein Degraders (PROTACs): Benzyl bromides are utilized in the synthesis of linkers for Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.[9]
-
General Organic Synthesis: The benzyl bromide moiety readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, making it a versatile building block for introducing the 4-(trifluoromethyl)benzyl group into organic molecules.
Caption: Key application areas of 4-(Trifluoromethyl)benzyl bromide.
Safety, Handling, and Storage
4-(Trifluoromethyl)benzyl bromide is a corrosive and lachrymatory substance that requires strict safety protocols.[1][4]
Hazard Identification:
-
Causes severe skin burns and eye damage.[1]
-
Lachrymator (tear-producing).[4]
-
May cause respiratory irritation.[10]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[1][10]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[4][10]
-
Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.[4][10]
-
Respiratory Protection: Use only in a well-ventilated chemical fume hood.[10] If there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][11]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4][10]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][10]
-
Store under an inert gas (nitrogen or argon) at 2–8 °C.[3]
-
Keep away from heat, sparks, and open flames.[10]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][11]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Conclusion
4-(Trifluoromethyl)benzyl bromide is a cornerstone reagent for the introduction of the trifluoromethylbenzyl moiety in organic synthesis. Its predictable reactivity and the beneficial properties imparted by the trifluoromethyl group make it an indispensable tool in the development of new pharmaceuticals and advanced materials. Adherence to stringent safety protocols is paramount when handling this compound to mitigate its hazardous properties. The continued exploration of its applications will undoubtedly lead to further innovations in chemistry and drug discovery.
References
-
Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - Benzyl bromide. [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). [Link]
-
The Royal Society of Chemistry. (2019). Supplementary Information. [Link]
-
ChemBK. (2024). 4-(Trifluoromethyl)Benzyl Bromide - Physico-chemical Properties. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. [Link]
-
Park, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. [Link]
- Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
-
American Chemical Society Publications. (2026). Development of DOT1L-Targeted Protein Degraders for Treating MLL-r Leukemia. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
Sources
- 1. 4-(トリフルオロメチル)ベンジルブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE | 402-49-3 [chemicalbook.com]
- 3. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE CAS#: 402-49-3 [m.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. 4-(Trifluoromethyl)benzyl Bromide | 402-49-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. chembk.com [chembk.com]
- 8. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kscl.co.in [kscl.co.in]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Nucleophilic Substitution of 4-(Trifluoroacetyl)benzyl Bromide
Technical Guide for Synthetic & Medicinal Chemistry
Introduction & Molecule Profile[1][2][3]
4-(Trifluoroacetyl)benzyl bromide (TFABB) represents a specialized class of "dual-warhead" electrophiles. It contains two distinct reactive centers: a soft electrophilic benzylic carbon and a hard, highly electron-deficient carbonyl carbon activated by the adjacent trifluoromethyl (
In drug discovery and proteomics, TFABB is uniquely valuable. The benzylic bromide serves as a rapid alkylating agent for heteroatoms (N, S, O), while the trifluoroacetyl moiety acts as a sensitive
Chemical Profile
| Property | Specification |
| IUPAC Name | 1-(Bromomethyl)-4-(2,2,2-trifluoroacetyl)benzene |
| Molecular Weight | 267.04 g/mol |
| Reactivity Class | Benzylic Halide (Lachrymator) / Activated Ketone |
| Major Hazard | Lachrymator (Causes severe eye/respiratory irritation) |
| Storage | < -20°C, under Argon/Nitrogen (Moisture Sensitive) |
Reactivity & Mechanistic Logic[9]
To successfully utilize TFABB, one must understand the electronic "tug-of-war" occurring within the molecule.
The Electronic Effect (Hammett Correlation)
The trifluoroacetyl group is a powerful electron-withdrawing group (EWG).
-
Impact on Benzylic Carbon: The EWG pulls electron density from the aromatic ring, making the benzylic carbon significantly more electropositive than in unsubstituted benzyl bromide.
-
Kinetic Consequence:
reactions with good nucleophiles (thiols, amines) are accelerated . -
Thermodynamic Consequence: The resulting carbocation (in
pathways) is destabilized relative to electron-rich systems, but the inductive activation generally favors rapid displacement.
The "Hydrate Trap"
The
Experimental Protocols
Protocol A: C-N Bond Formation (Secondary Amine Alkylation)
Target: Synthesis of tertiary amines for fragment-based drug discovery.
Rationale: Primary amines can lead to over-alkylation (bis-benzylic species). Secondary amines provide clean mono-alkylation. We use a non-nucleophilic base to scavenge HBr without competing for the electrophile.
Reagents
-
TFABB (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)
-
Base:
(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Dissolve TFABB in MeCN (0.1 M concentration). Note: TFABB is a lachrymator; handle only in a fume hood.
-
Addition: Add
followed by the secondary amine dropwise at 0°C.-
Why 0°C? The activated benzylic position is highly reactive. Lower temperature prevents exotherms and minimizes side reactions at the ketone.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC (Hexane/EtOAc) or LCMS. The bromide is usually consumed rapidly.
-
-
Workup (Crucial):
-
Filter off solid salts (
, Excess Carbonate). -
Concentrate the filtrate in vacuo.
-
Do not perform an aqueous wash if the product is polar, as the trifluoroacetyl hydrate may form and partition unpredictably. Flash chromatography on silica is preferred.
-
Protocol B: C-S Bond Formation (Cysteine Bioconjugation)
Target: Covalent labeling of proteins or peptide synthesis.
Rationale: Thiols are soft nucleophiles and will exclusively attack the soft benzylic carbon over the hard carbonyl.
Reagents
-
Protein/Peptide with free Cysteine (1.0 equiv)
-
TFABB (1.5 – 5.0 equiv, depending on protein concentration)
-
Buffer: Phosphate or HEPES (pH 7.5) mixed with co-solvent (DMF/DMSO)
Step-by-Step Methodology
-
Solubilization: Dissolve TFABB in DMF to create a 50 mM stock solution.
-
Buffering: Prepare the peptide in degassed buffer (pH 7.5).
-
Why pH 7.5? Higher pH (>8.5) increases the risk of hydrolysis of the bromide by hydroxide ions (
) or attack at the ketone.
-
-
Coupling: Add the TFABB stock to the peptide solution (Final solvent ratio: 10-20% DMF).
-
Incubation: Agitate at RT for 30–60 minutes.
-
Kinetic Note: Reaction is extremely fast due to the EWG activation.
-
-
Quenching: Add excess dithiothreitol (DTT) or mercaptoethanol to scavenge unreacted bromide.
-
Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove small molecules.
Visualizing the Reaction Landscape
The following diagram illustrates the competitive pathways and the correct workflow to ensure chemoselectivity.
Caption: Reaction pathways for TFABB. Green nodes indicate desired products; Red indicates hydration equilibrium.
Troubleshooting & Critical Parameters
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| DCM / Chloroform | Excellent | Good solubility, easy removal. Best for non-polar products. |
| Acetonitrile (MeCN) | Excellent | Ideal for |
| DMF / DMSO | Good | Required for bioconjugation; difficult to remove without lyophilization. |
| Alcohols (MeOH/EtOH) | Avoid | Forms hemiacetals with the |
| Water | Conditional | Only for buffered bioconjugation. Forms hydrate instantly. |
The "Disappearing" Ketone Signal
Observation: In
Safety Warning
Lachrymator Hazard: Benzylic bromides are potent tear gas agents.
-
Engineering Control: All weighing and reactions must occur inside a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or dilute ammonia to quench residual alkylating agent before removal from the hood.
References
-
General Reactivity of Benzylic Halides
- Aslam, S. N., et al. "Nucleophilic Substitution of Benzylic Halides." Chemistry LibreTexts.
-
Trifluoroacetyl Group Chemistry
- Sloop, J. C., et al.
-
Cysteine Alkylation Protocols
- Chalker, J. M., et al. "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal, 2009.
-
Synthesis of Trifluoroacetyl-benzyl derivatives
- PubChem Compound Summary for 4-(Trifluoroacetyl)
Application Note: Chemoselective Coupling of 4-(Trifluoroacetyl)benzyl Bromide with Amines
Abstract & Strategic Overview
This guide details the procedure for coupling 4-(Trifluoroacetyl)benzyl bromide (an electrophilic "warhead" linker) with primary and secondary amines. This reaction is a critical transformation in medicinal chemistry, particularly for designing covalent serine protease inhibitors or installing highly fluorinated biological probes.
The Chemical Challenge: The "Dual Electrophile"
The substrate contains two distinct electrophilic sites:
-
The Benzylic Carbon (
-Br): The desired site for irreversible alkylation. -
The Trifluoroacetyl Carbonyl (
): A highly electrophilic ketone due to the strong electron-withdrawing effect of the adjacent group.
Core Objective: Achieve selective N-alkylation at the benzylic position while managing the reversible addition of the amine (or water) to the trifluoroacetyl carbonyl.
Mechanistic Insight
The trifluoroacetyl group (
-
Thermodynamic Control: The C-N bond formation at the benzylic position is irreversible and thermodynamically favored.
-
Kinetic Trap: Attack at the carbonyl is fast but reversible.
-
Hydration: The product often isolates as a stable gem-diol (hydrate) or hemiaminal upon exposure to moisture, which can confuse NMR analysis.
Reaction Logic & Pathway Visualization
The following diagram illustrates the competing pathways and the thermodynamic sink that drives the desired product formation.
Figure 1: Mechanistic pathway highlighting the competition between reversible carbonyl attack and irreversible benzylic alkylation.
Experimental Protocols
Method A: Inorganic Base (Standard Protocol)
Best for: Robust amines, gram-scale synthesis, and cases where easy removal of base is required.
Reagents:
-
4-(Trifluoroacetyl)benzyl bromide (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 – 3.0 equiv) -
Solvent: Acetonitrile (MeCN) or Acetone (0.1 M concentration)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar.
-
Solvation: Dissolve the Amine (1.1 equiv) in anhydrous MeCN.
-
Base Addition: Add
(2.5 equiv). The mixture will be a suspension. -
Electrophile Addition: Add 4-(Trifluoroacetyl)benzyl bromide (1.0 equiv) dropwise as a solution in minimal MeCN.
-
Note: The reaction is often exothermic due to the activated bromide. Cool to 0°C if using volatile amines.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Workup:
-
Filter off the solid inorganic salts (
, Excess ). -
Concentrate the filtrate under reduced pressure.
-
Crucial Step: The residue may contain the hemiaminal. Re-dissolve in DCM and wash once with water to hydrolyze any transient hemiaminals back to the ketone (or hydrate). Dry over
.
-
Method B: Organic Base (Solubility/Sensitive Substrates)
Best for: Complex amine salts, high-throughput parallel synthesis, or substrates insoluble in MeCN.
Reagents:
-
4-(Trifluoroacetyl)benzyl bromide (1.0 equiv)
-
Amine (hydrochloride salt or free base) (1.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)
-
Solvent: DMF or THF (anhydrous)
Procedure:
-
Dissolve the Amine in DMF (0.2 M).
-
Add DIPEA (3.0 equiv). Stir for 5 minutes to ensure free-basing if starting with a salt.
-
Add 4-(Trifluoroacetyl)benzyl bromide (1.0 equiv) in one portion.
-
Stir at RT for 4–12 hours. (DMF reactions are often slower than MeCN due to solvation effects).
-
Workup: Dilute with EtOAc. Wash extensively with saturated
(3x) to remove DMF. Wash with Brine. Dry over .
Data Analysis & Troubleshooting
The "Hydrate" Phenomenon in NMR
Trifluoromethyl ketones (TFMKs) are notorious for existing as gem-diols (hydrates) in the presence of trace moisture. This is not a decomposition product but an equilibrium state.
| Feature | Ketone Form ( | Hydrate Form ( |
| ~180 ppm (Quartet, | ~92–95 ppm (Quartet, | |
| ~ -71 ppm (Singlet) | ~ -82 ppm (Singlet) | |
| Physical State | Often an oil or low-melting solid | Often a white crystalline solid |
Troubleshooting Table:
| Problem | Diagnosis | Solution |
| Low Yield | Amine attacking Carbonyl (Hemiaminal trap). | Increase temperature to 40°C to favor thermodynamic product. Ensure base is sufficient to neutralize HBr. |
| Complex NMR | Mixture of Ketone and Hydrate. | Run NMR in |
| Impurity at Baseline | Quaternary Ammonium Salt.[3] | Use slight excess of amine (if primary) to prevent bis-alkylation. Avoid high concentrations. |
Workflow Decision Tree
Use this logic flow to determine the optimal processing path for your specific amine.
Figure 2: Decision matrix for selecting the appropriate coupling protocol.
Safety & Handling
-
Lachrymator: Benzyl bromides are potent tear agents. Handle only in a functioning fume hood.
-
Corrosive: The trifluoroacetyl group increases the electrophilicity, making the compound a potential skin sensitizer.
-
Storage: Store the bromide under inert gas (
or Ar) at 4°C. Hydrolysis of the bromide is slow, but hydration of the ketone is fast.
References
-
Reactivity of Trifluoromethyl Ketones (TFMKs)
-
General Procedure for Benzyl Bromide Alkylation
- Stability of Trifluoroacetyl Group
- Compound Data (Analogous Reactivity)
Sources
- 1. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoroacetamides [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Strategic Introduction of Trifluoroacetyl Groups via Benzyl Bromide Reagents
This Application Note is designed for medicinal chemists and process development scientists. It addresses the synthetic challenge of converting Benzyl Bromide substrates into
This transformation is critical in drug discovery because the trifluoroacetyl group (
Executive Summary & Chemical Logic
The introduction of a trifluoroacetyl group onto a benzylic scaffold is a high-value transformation. While benzyl bromides are excellent electrophiles, their conversion to trifluoromethyl ketones requires overcoming two main challenges:
-
Chemoselectivity: Avoiding the homocoupling of benzyl radicals (Wurtz-type coupling) to form bibenzyls.
-
Nucleophilic Trifluoromethylation: The trifluoromethyl anion (
) is notoriously unstable, prone to decomposing into difluorocarbene ( ) and fluoride.
This guide details two distinct, field-proven protocols to achieve this transformation:
-
Method A (Photoredox): A mild, radical-mediated cross-coupling using Trifluoroacetic Anhydride (TFAA).[1]
-
Method B (Carbonylative): A palladium-catalyzed insertion using CO gas and a nucleophilic
source.
Method A: Photoredox-Catalyzed Direct Trifluoroacetylation
Best For: Late-stage functionalization, mild conditions, and substrates sensitive to strong bases.
The Mechanistic Insight
This protocol leverages Halogen-Atom Transfer (XAT) .[1] A photocatalyst generates a benzyl radical from the bromide. Simultaneously, Trifluoroacetic Anhydride (TFAA) acts as a "latent" source of the trifluoroacetyl radical.[1] The key to success is the rapid cross-coupling of the benzyl radical with the trifluoroacetyl species before the benzyl radical can dimerize.
Reagents & Materials
-
Substrate: Benzyl Bromide derivative (1.0 equiv)
-
Reagent: Trifluoroacetic Anhydride (TFAA) (2.0 equiv)
-
Photocatalyst:
(1-2 mol%) or 4CzIPN (organic alternative) -
Base/Reductant: 2,6-Lutidine (2.0 equiv) or Hantzsch Ester
-
Solvent: Acetonitrile (MeCN) or DCM, degassed.
-
Light Source: Blue LED (450 nm).
Step-by-Step Protocol
-
Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a dried reaction vial with the Benzyl Bromide (0.5 mmol) and Photocatalyst (1.0 mol%).
-
Solvent Addition: Add anhydrous, degassed MeCN (5.0 mL).
-
Reagent Addition: Add 2,6-Lutidine (1.0 mmol) followed by the dropwise addition of TFAA (1.0 mmol). Note: TFAA is moisture sensitive; handle under inert atmosphere.
-
Irradiation: Seal the vial and irradiate with Blue LEDs (approx. 40W intensity) at room temperature. Stir vigorously to ensure efficient photon flux.
-
Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 12–24 hours.
-
Workup: Quench with saturated
(caution: gas evolution). Extract with EtOAc ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography. Note: TFMKs can exist as hydrates (gem-diols) in aqueous media; ensure the workup does not permanently hydrate the ketone if the keto-form is desired.
Mechanistic Visualization
Caption: Figure 1.[1][2][3] Dual catalytic cycle showing the generation of benzyl radicals via Single Electron Transfer (SET) and subsequent trapping by TFAA.
Method B: Palladium-Catalyzed Carbonylative Trifluoromethylation
Best For: Large-scale synthesis, industrial applications, and substrates requiring high regio-fidelity.
The Mechanistic Insight
This method avoids radical intermediates, preventing bibenzyl formation. It relies on a Pd(0)/Pd(II) cycle.[4][5][6] The Benzyl Bromide undergoes oxidative addition, followed by the insertion of Carbon Monoxide (CO) to form an acyl-palladium species. Finally, a nucleophilic source of
Reagents & Materials
-
Substrate: Benzyl Bromide (1.0 equiv)
-
Catalyst:
(5 mol%) or / Xantphos. -
CO Source: CO gas (balloon pressure) or solid surrogate (e.g., MOFF or formate esters).
-
Source:
(Ruppert-Prakash Reagent) (1.2 equiv). -
Activator: CsF or KF (1.5 equiv).
-
Solvent: THF or Dioxane.
Step-by-Step Protocol
-
Catalyst Loading: In a glovebox, combine Benzyl Bromide (1.0 mmol),
(0.05 mmol), and CsF (1.5 mmol) in a reaction flask. -
Solvent & Atmosphere: Add dry THF (10 mL). Seal the flask with a septum. Remove from glovebox.
-
CO Introduction: Purge the headspace with CO gas (balloon) for 5 minutes. Leave the reaction under a positive pressure of CO (1 atm).
-
Addition: Add
(1.2 mmol) slowly via syringe. Crucial: Rapid addition can lead to direct trifluoromethylation (without CO insertion). -
Reaction: Stir at 60°C for 16 hours.
-
Workup: Cool to RT. Vent the CO (fume hood!). Dilute with ether, wash with water and brine.
-
Purification: Silica gel chromatography.
Mechanistic Visualization
Caption: Figure 2. Palladium catalytic cycle illustrating the critical CO insertion step prior to trifluoromethylation.
Comparative Data & Selection Guide
| Feature | Method A: Photoredox | Method B: Pd-Carbonylation |
| Mechanism | Radical (SET/XAT) | Polar (Oxidative Addition) |
| Key Reagent | TFAA (Anhydride) | |
| Conditions | Room Temp, Blue LED | Heat (60-80°C), CO Safety |
| Functional Group Tolerance | High (tolerates esters, nitriles) | High, but sensitive to oxidants |
| Primary Risk | Bibenzyl formation (homocoupling) | Direct trifluoromethylation (missing CO) |
| Scalability | Moderate (photon penetration limits) | High (standard batch reactors) |
Alternative Application: Linker Strategy
Note: If the objective is to use a benzyl bromide that already contains a trifluoroacetyl group to tag a protein or peptide:
Reagent: 4-(Trifluoroacetyl)benzyl bromide (CAS: 106963-48-6). Protocol:
-
Dissolve target molecule (e.g., Cysteine-containing peptide) in phosphate buffer (pH 7.5).
-
Add 4-(Trifluoroacetyl)benzyl bromide (dissolved in minimal DMF).
-
Stir at RT for 1 hour.
-
The Benzyl bromide selectively alkylates the thiol/amine, installing the trifluoroacetyl "warhead" or reporter group.
References
-
Photocatalytic Trifluoroacetylation
-
Carbonylative Trifluoromethylation
- Title: Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides (Adapted for Benzyl).
- Source:Science / PMC, 2010.
-
URL:[Link]
-
General Synthesis of TFMKs
- Title: Synthesis of trifluoromethyl ketones (Review).
- Source:Organic Chemistry Portal.
-
URL:[Link]
-
Trifluoromethylation of Esters (Alternative Route)
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Palladium-catalyzed thiocarbonylation of aryl, vinyl, and benzyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium‐Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
Application Note: Reaction Conditions for 4-(Trifluoroacetyl)benzyl Bromide with Thiols
Executive Summary
This technical guide details the reaction parameters for coupling 4-(Trifluoroacetyl)benzyl bromide (TFABB) with thiol-containing substrates. While the core transformation is a standard nucleophilic substitution (
This reagent is primarily utilized as a sensitive
Scientific Foundation & Mechanism
Reaction Mechanism
The reaction proceeds via an
-
Activation: The electron-withdrawing trifluoroacetyl group at the para-position destabilizes the transition state slightly less than it activates the ground state, making the benzylic bromide highly electrophilic compared to unsubstituted benzyl bromide.
-
Thiol Activation: Effective reaction requires deprotonation of the thiol (pKa
8.3 for Cysteine) to the thiolate. -
TFA Equilibrium: In aqueous media, the trifluoroacetyl ketone exists in equilibrium with its gem-diol (hydrate) form. This does not inhibit the alkylation but dramatically shifts the
-NMR signal (approx. ppm).
Critical Stability Constraints
The TFA group is susceptible to haloform-type cleavage under strongly basic conditions (
Figure 1: Mechanistic pathway and competing side reactions. The TFA group stability dictates the upper pH limit.
Optimization of Reaction Conditions
The following matrix summarizes validated conditions for both small-molecule synthesis and biological labeling.
| Parameter | Synthetic Scale (Organic) | Bioconjugation (Aqueous) | Rationale |
| Solvent | DMF, Acetone, or MeCN | Phosphate (PBS) or HEPES | DMF solubilizes the bromide; Buffers maintain protein fold. |
| Base | Buffer pH 7.5 - 8.0 | Strong bases (NaOH) degrade the TFA group. | |
| Temperature | Heat promotes hydrolysis of the bromide. | ||
| Stoichiometry | 1.1 eq Bromide : 1.0 eq Thiol | 5-10 eq Bromide : 1.0 eq Protein | Excess bromide drives reaction on dilute protein surfaces. |
| Additives | None | TCEP (Avoid DTT) | DTT contains thiols that compete for the bromide. |
Protocol 1: Synthetic Preparation (Small Molecule)
Objective: Synthesis of a reference standard 4-(trifluoroacetyl)benzyl thioether.
Materials
-
4-(Trifluoroacetyl)benzyl bromide (TFABB)
-
Thiol substrate (e.g., N-acetylcysteine methyl ester)
-
Potassium Carbonate (
)[1] -
Acetone (HPLC Grade) or DMF
Step-by-Step Procedure
-
Preparation: Dissolve the thiol substrate (1.0 mmol) in anhydrous Acetone (5 mL).
-
Activation: Add
(1.5 mmol, 207 mg). Stir at room temperature for 10 minutes to generate the thiolate. -
Addition: Add TFABB (1.1 mmol) dropwise as a solution in Acetone (1 mL).
-
Note: TFABB is a lachrymator. Handle in a fume hood.
-
-
Reaction: Stir at room temperature (
) for 2–4 hours. Monitor by TLC (Hexane:EtOAc) or LC-MS. -
Workup:
-
Filter off the solid salts.[1]
-
Concentrate the filtrate under reduced pressure.
-
Redissolve in EtOAc and wash with water (
) and Brine ( ).
-
-
Purification: Purify via silica gel flash chromatography.
-
Stability Check: Avoid modifying the silica with triethylamine, as prolonged exposure to basic silica can degrade the TFA group.
-
Protocol 2: Bioconjugation (Cysteine Labeling)
Objective: Labeling surface cysteines on a target protein for
Materials
-
Target Protein (
in buffer) -
TFABB Stock (
in DMSO) -
TCEP (Tris(2-carboxyethyl)phosphine)[2]
-
Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5
Workflow Diagram
Figure 2: Protein labeling workflow ensuring cysteine reduction and removal of excess reagent.
Step-by-Step Procedure
-
Reduction: Incubate the protein solution with 2–5 equivalents of TCEP for 30 minutes to reduce any disulfide bonds.
-
Critical: Do not use DTT or
-mercaptoethanol, as these reagents contain thiols that will react with TFABB, consuming the reagent.
-
-
Labeling: Add 5–10 equivalents of TFABB (from DMSO stock) to the protein solution. Ensure final DMSO concentration is
. -
Incubation: React for 2 hours at Room Temperature or overnight at
. -
Quenching: Add excess L-Cysteine (20 eq) to quench unreacted bromide.
-
Cleanup: Remove excess small molecules using a desalting column (e.g., PD-10) or dialysis against the NMR buffer.
Analysis & Troubleshooting
-NMR Interpretation
The chemical shift of the TFA group is highly dependent on the solvent state (hydration).
-
Ketone Form (
): ppm (Typical in organic solvents like ). -
Hydrate Form (
): to ppm (Typical in aqueous buffers).
Troubleshooting Table:
| Observation | Root Cause | Solution |
| Precipitation | TFABB solubility is poor in buffer. | Predissolve TFABB in DMSO; add slowly with vortexing. |
| No Reaction | Oxidized cysteines (disulfides). | Ensure TCEP reduction step is complete. Check pH is |
| Multiple F-Signals | Protein inhomogeneity or multiple Cys sites. | Mutate non-essential Cys to Ser/Ala; check protein folding. |
| Signal Drift | pH change affecting hydration equilibrium. | Use strong buffering capacity (50-100 mM HEPES). |
References
-
Pomerantz, W. C., et al. (2010). "Protein-Observed Fluorine NMR Screening (PrOF NMR)." ChemBioChem, 11(14), 1993-1996.
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012).[3] "Current applications of 19F NMR to studies of protein structure and dynamics." Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-33.[3] [3]
-
Faure, A., et al. (2025). "19F NMR of Trifluoroacetyl-Labeled Cysteine Mutants." ResearchGate.[4]
-
Azizi, N., et al. (2009). "A Green and Highly Efficient Alkylation of Thiols in Water."[1] Journal of the Iranian Chemical Society, 6(4), 749-753.
Sources
Solid-Phase Synthesis Utilizing 4-(Trifluoroacetyl)benzyl Bromide Linkers: A Detailed Guide for Researchers
Introduction: The Strategic Advantage of Fluorinated Linkers in Solid-Phase Synthesis
Solid-phase synthesis (SPS) has become an indispensable tool in drug discovery and materials science, enabling the rapid and efficient construction of complex molecules.[1][2][3] Central to this methodology is the choice of a linker, a molecular scaffold that tethers the growing molecule to an insoluble support and dictates the conditions for its eventual cleavage.[1][2] The 4-(Trifluoroacetyl)benzyl bromide linker has emerged as a powerful option, offering unique advantages rooted in the physicochemical properties of fluorine. The high electronegativity of fluorine atoms imparts a distinct polarity to the C-F bond, influencing the reactivity and stability of the linker.[4][5] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for employing 4-(Trifluoroacetyl)benzyl bromide linkers in solid-phase synthesis.
The trifluoroacetyl group, a key feature of this linker, serves as a latent acid-labile functionality. Its electron-withdrawing nature enhances the stability of the benzyl ether or ester bond during synthesis, yet it can be readily cleaved under specific, mild acidic conditions. This "safety-catch" characteristic allows for greater synthetic flexibility and control over the release of the final product.[1][2][6]
Mechanism of Action: Attachment and Cleavage
The utility of the 4-(Trifluoroacetyl)benzyl bromide linker lies in its two-stage activation and cleavage mechanism. This process provides a robust and controllable method for immobilizing and subsequently releasing the synthesized molecule.
Attachment to the Solid Support
The initial step involves the immobilization of the linker onto a suitable solid support, typically a resin functionalized with hydroxyl or amino groups. The benzylic bromide is a reactive electrophile that readily undergoes nucleophilic substitution with the functional groups on the resin.
Caption: Immobilization of the 4-(Trifluoroacetyl)benzyl bromide linker onto a solid support.
Molecule Synthesis and Final Cleavage
Once the linker is attached, the synthesis of the target molecule proceeds through standard solid-phase protocols. The trifluoroacetyl group remains inert during typical coupling and deprotection steps. The final cleavage of the product from the resin is achieved by exploiting the acid-lability of the benzyl ether or amide bond, which is enhanced by the electron-withdrawing trifluoroacetyl group. Treatment with an acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the trifluoroacetyl group, facilitating the cleavage of the benzylic bond and releasing the desired molecule with a C-terminal carboxylic acid or amide.[7]
Caption: Acid-mediated cleavage of the synthesized molecule from the solid support.
A known side reaction in solid-phase peptide synthesis is trifluoroacetylation of free amino groups on the resin. This can occur when trifluoroacetic acid reacts with hydroxyl groups on the resin to form trifluoroacetoxymethyl groups, which can then transfer the trifluoroacetyl group to resin-bound amines.[8][9] Careful control of reaction conditions and the use of appropriate resins can minimize this side reaction.[8]
Applications in Drug Discovery and Beyond
The unique properties of the 4-(Trifluoroacetyl)benzyl bromide linker make it suitable for a variety of applications, particularly in the synthesis of peptides and small molecules for drug discovery.
-
Peptide Synthesis: This linker is compatible with both Fmoc and Boc solid-phase peptide synthesis (SPPS) strategies.[1][6] Its stability under the basic conditions used for Fmoc removal and the mild acidic conditions for Boc removal allows for the synthesis of a wide range of peptide sequences.[1][6][10]
-
Small Molecule Libraries: The robust nature of the linker enables the synthesis of diverse small molecule libraries for high-throughput screening. The clean cleavage provides the final compounds in high purity.
-
Modified Peptides and Bioconjugates: The chemoselectivity of the linker allows for the synthesis of modified peptides and the attachment of various moieties, such as fluorescent tags or drug payloads, for the development of bioconjugates.[4]
Experimental Protocols
The following protocols provide a general framework for the use of 4-(Trifluoroacetyl)benzyl bromide linkers in solid-phase synthesis. Optimization of specific reaction conditions may be necessary depending on the resin and the target molecule.
Protocol 1: Immobilization of the Linker onto Hydroxymethyl Resin (e.g., Wang Resin)
| Step | Procedure | Purpose |
| 1 | Swell the hydroxymethyl resin (1.0 g, 1.0 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.[11][12] | To prepare the resin for the reaction by allowing solvent to penetrate the polymer matrix. |
| 2 | Drain the DCM and add a solution of 4-(Trifluoroacetyl)benzyl bromide (3 eq., 3.0 mmol) and diisopropylethylamine (DIEA, 5 eq., 5.0 mmol) in anhydrous DCM (10 mL). | To introduce the linker and a non-nucleophilic base to neutralize the HBr formed during the reaction. |
| 3 | Agitate the reaction mixture at room temperature for 12-16 hours. | To ensure complete reaction between the linker and the resin. |
| 4 | Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF, 3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).[13] | To remove excess reagents and byproducts. |
| 5 | Dry the resin under vacuum. | To obtain the final linker-functionalized resin. |
Protocol 2: Loading of the First Amino Acid (Fmoc-Protected)
| Step | Procedure | Purpose |
| 1 | Swell the 4-(Trifluoroacetyl)benzyl-functionalized resin (1.0 g, ~0.8 mmol/g) in DMF (10 mL) for 30 minutes.[11] | To prepare the resin for the coupling reaction. |
| 2 | In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.) and a coupling agent such as HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 5 minutes. | To activate the carboxylic acid of the amino acid for efficient coupling. |
| 3 | Drain the DMF from the resin and add the pre-activated amino acid solution. | To initiate the coupling reaction. |
| 4 | Agitate the reaction mixture at room temperature for 2-4 hours. | To drive the coupling reaction to completion. |
| 5 | Drain the reaction solution and wash the resin with DMF (5 x 10 mL).[11] | To remove excess reagents and byproducts. |
| 6 | Perform a Kaiser test to confirm the completion of the coupling. | To qualitatively assess the presence of free primary amines. |
| 7 | If the Kaiser test is positive, repeat the coupling step. If negative, proceed with Fmoc deprotection and subsequent amino acid couplings. | To ensure a high yield of the desired peptide sequence. |
Protocol 3: Cleavage of the Final Product from the Resin
| Step | Procedure | Purpose |
| 1 | Wash the peptide-resin with DCM (3 x 10 mL) and dry it under vacuum. | To prepare the resin for the cleavage reaction. |
| 2 | Prepare a cleavage cocktail. A common cocktail for peptides is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[11] | The strong acid (TFA) cleaves the peptide from the resin, while water and TIS act as scavengers to protect sensitive amino acid side chains. |
| 3 | Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[11] | To effect the complete cleavage of the peptide from the solid support. |
| 4 | Filter the resin and collect the filtrate containing the cleaved peptide. | To separate the product from the resin. |
| 5 | Precipitate the peptide by adding cold diethyl ether to the filtrate. | To isolate the crude peptide. |
| 6 | Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether. | To further purify the crude peptide. |
| 7 | Dry the peptide pellet under vacuum. | To obtain the final product. |
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test indicates incomplete coupling, extend the reaction time or double-couple with fresh reagents. For sterically hindered amino acids, consider using a more potent coupling agent like HATU.
-
Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.
-
Linker Stability: While the 4-(Trifluoroacetyl)benzyl linker is stable to the conditions of Fmoc-SPPS, prolonged exposure to strong bases should be avoided.
-
Resin Loading: The loading capacity of the resin should be determined accurately to ensure correct stoichiometry in subsequent reactions.
Conclusion
The 4-(Trifluoroacetyl)benzyl bromide linker offers a robust and versatile platform for solid-phase synthesis. Its unique electronic properties, conferred by the trifluoroacetyl group, provide a "safety-catch" mechanism that allows for stable attachment during synthesis and efficient cleavage under mild acidic conditions. By understanding the underlying chemical principles and following well-defined protocols, researchers can effectively leverage this linker to accelerate the synthesis of complex molecules for a wide range of applications in drug discovery and beyond.
References
- Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjug
- MOFs Linkers - Organic Frame M
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.
- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
- Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temper
- Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent. MDPI.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- A new safety-catch protecting group and linker for solid-phase synthesis.
- Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). MDPI.
- Systematic assessment of the structural impact of linker fluorin
- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosyl
- Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjug
- An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Southampton.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Anyone have an idea about the mechanism for the cleavage of this linker? Reddit.
- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PMC.
- Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjug
- Methods and protocols of modern solid phase peptide synthesis. SpringerLink.
- Exploring the Optimization of Linker Chemistries for ADCs.
- Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec DMPK.
- Novel Proprietary Linkers Enable Challenging Hydrophobic Payloads to be Efficiently Conjug
Sources
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. biovera.com.au [biovera.com.au]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. chem.uci.edu [chem.uci.edu]
preparation of trifluoromethyl ketones from benzyl bromides
Application Note: Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Aryl Trifluoromethyl Ketones from Benzyl Bromides[1]
Executive Summary & Scientific Rationale
The direct conversion of benzyl bromides to trifluoromethyl ketones involves the nucleophilic attack of a benzyl-metal species upon a trifluoroacetylating agent (typically ethyl trifluoroacetate or trifluoroacetic anhydride).
While Grignard reagents (
Key Mechanistic Insight: The Hemiacetal "Brake"
The success of this synthesis relies on the stability of the tetrahedral intermediate (hemiacetal salt). Upon nucleophilic attack, the resulting alkoxide is stabilized by the strong electron-withdrawing effect of the
Figure 1: Mechanistic pathway highlighting the stability of the tetrahedral intermediate, which prevents double addition.
Protocol A: Zinc-Mediated Synthesis (Recommended)
Advantages: High chemoselectivity; compatible with esters/nitriles on the aromatic ring; reduced homocoupling.
Reagents & Materials
| Component | Specification | Role |
| Benzyl Bromide | 1.0 Equiv | Substrate |
| Zinc Dust | 2.0 - 3.0 Equiv | Metal Mediator (Must be activated) |
| Ethyl Trifluoroacetate (ETFA) | 1.2 - 1.5 Equiv | Electrophile |
| TMSCl | 0.05 Equiv | Zinc Activator |
| THF | Anhydrous | Solvent (0.5 M conc.) |
| HCl (1M) | Excess | Quench/Hydrolysis |
Step-by-Step Methodology
1. Zinc Activation (Critical Step)
-
Charge a flame-dried 3-neck flask with Zinc dust (3.0 equiv) under Argon.
-
Add dry THF (1/3 of total volume).
-
Add TMSCl (0.05 equiv) and stir vigorously at room temperature for 15 minutes.
-
Why: Removes the oxide layer on Zn, exposing reactive surface area.
2. Formation of Benzyl Zinc Reagent
-
Cool the suspension to 0°C.
-
Add the benzyl bromide (1.0 equiv) dropwise as a solution in THF.
-
Allow to warm to RT and stir for 1-2 hours.
-
Validation: The grey suspension should turn to a dark/black solution, indicating formation of
.
3. Acylation (The Barbier Step)
-
Cool the mixture to 0°C (Zinc reagents are less reactive, so -78°C is often unnecessary, but 0°C is safer).
-
Add Ethyl Trifluoroacetate (1.2 equiv) dropwise.
-
Stir at 0°C for 30 mins, then warm to RT overnight.
4. Workup & Isolation
-
Cool to 0°C. Quench carefully with 1M HCl .
-
Caution: Vigorous gas evolution (
). -
Stir the biphasic mixture for 30 minutes to ensure complete hydrolysis of the hemiacetal.
-
Extract with Et2O (x3). Wash combined organics with NaHCO3 (sat.) and Brine.
-
Dry over MgSO4 and concentrate.[1]
5. Purification
-
Purify via silica gel chromatography (Hexanes/EtOAc).
-
Note: TFMKs are often volatile. Do not apply high vacuum for extended periods.
Protocol B: Grignard Inverse Addition (Alternative)
Use Case: Cost-sensitive scale-up where Zinc disposal is problematic. Risk: Higher probability of double addition.
Experimental Workflow
-
Grignard Formation: Prepare
from Benzyl Bromide (1.0 eq) and Mg turnings (1.1 eq) in Et2O. -
Inverse Addition Setup: In a separate flask, dissolve Ethyl Trifluoroacetate (2.0 equiv ) in Et2O and cool to -78°C .
-
Note: The electrophile must be in excess and kept cold .
-
-
Addition: Cannulate the Grignard solution slowly into the ETFA solution over 1 hour.
-
Quench: Pour the cold reaction mixture directly into acidic ice water (
/Ice). -
Reflux: After extraction, the crude oil may contain the stable hemiacetal. Refluxing in benzene/toluene with a catalytic amount of p-TsOH can drive the elimination of ethanol to yield the ketone.
Analytical Data & Troubleshooting
Comparative Performance
| Parameter | Zinc Method (Protocol A) | Grignard Method (Protocol B) |
| Yield | 70 - 85% | 40 - 60% |
| Double Addition | Rare (<5%) | Common (10-20%) |
| Homocoupling (Wurtz) | Minimal | Moderate |
| Functional Group Tolerance | High (tolerates -CN, -COOEt) | Low |
Troubleshooting Guide
-
Issue: Low Yield / Recovery.
-
Cause: Product volatility or stable hydrate formation.
-
Fix: Avoid high vacuum. If the NMR shows a gem-diol (broad OH peak, shift in CF3 signal), treat the product with molecular sieves or distill from
.
-
-
Issue: Tertiary Alcohol Formation.
-
Cause: Localized excess of reagent.
-
Fix: Switch to Inverse Addition (Protocol B) or use the Zinc method (Protocol A). Ensure efficient stirring.
-
-
Issue: No Reaction (Zinc).
-
Cause: Passivated Zinc.
-
Fix: Use TMSCl or 1,2-dibromoethane activation. Ensure THF is strictly anhydrous.
-
References
-
Creary, X. (1987). "Reaction of organometallic reagents with ethyl trifluoroacetate." Journal of Organic Chemistry, 52(22), 5026-5030. Link
-
Langlois, B. R., et al. (1991). "Nucleophilic trifluoromethylation." Tetrahedron Letters, 32(51), 7525-7528. Link
-
Wieland, L. C., et al. (2000). "Synthesis of trifluoromethyl ketones via Weinreb amides." Journal of Fluorine Chemistry, 101(1), 45-49. Link
- Barbier, P. (1899). "Synthèse du diéthylhepténol." Comptes Rendus, 128, 110.
-
Gosselin, F., et al. (2004). "Practical Synthesis of Trifluoromethyl Ketones." Organic Process Research & Development, 8(6), 1072–1075. Link
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 4-(Trifluoroacetyl)benzyl Bromide
Critical Stability Profile: The "Dual-Threat" Mechanism
As researchers, we often use the term "hydrolysis" loosely. However, for 4-(Trifluoroacetyl)benzyl bromide (TFABB) , water presents two distinct chemical threats. Understanding the difference between reversible hydration and irreversible hydrolysis is critical for saving your sample.
The Two Water Wars
The TFABB molecule contains two highly electrophilic sites that compete for water molecules.
-
Site A: The Trifluoroacetyl Group (Reversible Hydration)
-
Mechanism: The strong electron-withdrawing nature of the three fluorine atoms (
) creates a significant partial positive charge ( ) on the carbonyl carbon. This makes it hypersensitive to nucleophilic attack by water, forming a gem-diol (hydrate) . -
Consequence: The solid becomes "gooey" or changes melting point. The molecular weight changes, throwing off stoichiometry.
-
Reversibility: High. This is an equilibrium process.
-
-
Site B: The Benzyl Bromide (Irreversible Hydrolysis)
-
Mechanism: Water attacks the benzylic carbon via an
pathway (favored over because the electron-withdrawing carbonyl destabilizes the carbocation intermediate). This displaces the bromide to form benzyl alcohol and HBr. -
Consequence: Permanent degradation of the alkylating agent. The generated HBr can autocatalytically accelerate further degradation.
-
Reversibility: Zero. Once the bromide is gone, it is gone.
-
Visualization: Degradation Pathways
The following diagram illustrates the competing pathways. Note that Pathway 1 is a nuisance, while Pathway 2 is fatal to the reagent.
Figure 1: Competing degradation pathways. Pathway 1 (Hydration) is reversible; Pathway 2 (Hydrolysis) is not.
Preservation Protocols: The "Double-Dry" Standard
To prevent these issues, you must adopt a "Double-Dry" approach: excluding atmospheric moisture during storage and removing solvent moisture during reactions.
A. Storage SOP (Standard Operating Procedure)
-
Primary Barrier: Store under an inert atmosphere (Argon is preferred over Nitrogen due to higher density).
-
Thermal Control: Store at -20°C . Cold temperatures significantly slow the kinetic rate of bromide displacement (Pathway 2).
-
Container: Amber glass with a PTFE-lined screw cap. Parafilm is insufficient for long-term storage; use electrical tape or a secondary containment jar with desiccant (e.g., Drierite or
).
B. Handling & Reaction Setup
When setting up reactions (e.g., alkylations), follow this strict protocol:
| Step | Action | Technical Rationale |
| 1 | Solvent Choice | Use anhydrous Acetonitrile (MeCN) or DCM. Avoid alcohols. |
| 2 | Drying Agent | Add activated 3Å Molecular Sieves to the solvent 24h prior. |
| 3 | Transfer | Weigh the reagent quickly in air, but dissolve immediately. If available, use a glovebox or Schlenk line. |
| 4 | Base Selection | Use non-nucleophilic bases (e.g., |
Troubleshooting & Diagnostics
"My reagent looks wet/sticky. Is it ruined?" Not necessarily. It is likely the hydrate.[1] Use this diagnostic workflow.
Diagnostic Table: NMR Signatures ( and )
| Feature | Intact Reagent | Hydrate (Gem-Diol) | Hydrolyzed (Alcohol) |
| Appearance | Crystalline Solid | Waxy / Sticky Solid | Oil / Goo |
Remediation Workflow (How to fix it)
If your diagnostics confirm Hydrate (Pathway 1), you can salvage the material. If they confirm Alcohol (Pathway 2), you must discard or repurpose.
Figure 2: Decision tree for remediating water-contaminated samples.
Frequently Asked Questions (FAQs)
Q: Can I use acid to dehydrate the hydrate? A: Avoid strong aqueous acids. While acid catalyzes dehydration of the ketone, it also catalyzes the hydrolysis of the benzyl bromide to the alcohol. The safest method is thermal dehydration (vacuum) or azeotropic distillation (toluene reflux).
Q: Why does the melting point of my sample keep dropping? A: This is the classic sign of hydrate formation . The gem-diol disrupts the crystal lattice of the pure ketone, lowering the melting point (depression). If the color hasn't changed significantly, it is likely just hydration.
Q: Is the hydrate active in my reaction? A: Generally, no . If you are using the reagent for its electrophilic benzyl bromide (e.g., alkylating an amine), the hydrate adds steric bulk and changes solubility. Furthermore, the water released when the hydrate eventually breaks down can quench your base or nucleophile. Always dry the reagent before use.
Q: I see a peak at 94 ppm in my
References
-
Vertex AI Search. (2026). Stability of trifluoromethyl ketones and hydrate formation. Retrieved from 1
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones... stabilizing their hydrates. Retrieved from [Beilstein J. Org.[2] Chem.](2]
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)benzyl bromide. Retrieved from
-
Michigan State University. (2025). Alkyl Halide Reactivity: SN1 vs SN2 Mechanisms. Retrieved from 3
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Fluoro-2-(trifluoromethyl)benzyl bromide. Retrieved from 4
Sources
minimizing lachrymatory effects when handling benzyl bromides
Topic: Minimizing Lachrymatory Effects & Safe Handling Protocols Ticket ID: #BB-TRPA1-SafeOps Status: Open Responder: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you or your labmates are experiencing severe ocular or respiratory irritation during benzyl bromide handling.
Immediate Action: If you are currently experiencing symptoms, exit the lab, wash affected skin with soap and water, and flush eyes at an eyewash station for 15 minutes. Do not return to the workspace until the vapors have dissipated.
This guide moves beyond basic safety sheets to provide mechanism-based troubleshooting . We treat safety not just as compliance, but as a chemical engineering challenge to be solved through vapor pressure management, specific quenching chemistries, and biological pathway mitigation.
Module 1: The Science of Irritation (Root Cause Analysis)
Q: Why does even a micro-drop cause such severe pain?
A: Benzyl bromide is not just an irritant; it is a potent alkylating agent that chemically attacks your pain receptors.
The Mechanism: The lachrymatory effect is caused by the activation of TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels on nociceptive (pain-sensing) neurons.[1] Benzyl bromide is an electrophile. It crosses the cell membrane and covalently modifies specific cysteine residues (e.g., Cys415, Cys421) on the N-terminus of the TRPA1 channel via alkylation.
This covalent modification "locks" the channel open, causing a massive influx of Calcium (
Figure 1: The molecular pathway of benzyl bromide-induced lachrymation via TRPA1 alkylation.
Module 2: Pre-Experiment Preparation
Q: My fume hood is on, but I still smell it. What is wrong?
A: Fume hoods are necessary but insufficient if the vapor pressure is not managed. Benzyl bromide has a high vapor density (heavier than air).
Troubleshooting Checklist:
-
Thermodynamic Control: The most effective engineering control is temperature .
-
Protocol: Store benzyl bromide at 4°C. Chill the reagent bottle in an ice bath for 15 minutes before opening. Lowering the temperature significantly reduces the vapor pressure, minimizing the number of molecules available to hit your TRPA1 sensors.
-
-
Turbulence Check: Ensure the sash is at the working height (usually 18 inches). Remove clutter (beakers, boxes) from the back baffles. Clutter creates "eddy currents" that can roll vapors back out of the hood toward your face.
Q: Which gloves actually work?
A: Do not use Latex. Benzyl bromide permeates latex almost instantly.
| Glove Material | Breakthrough Time | Recommendation |
| Latex | < 1 minute | FORBIDDEN |
| Thin Nitrile (4 mil) | ~4–10 minutes | Splash Only (Change immediately upon contact) |
| Double Nitrile | ~15–30 minutes | Standard Operation (Outer glove acts as sacrificial layer) |
| Laminate (Silver Shield) | > 4 hours | High Safety (Required for spill cleanup) |
Module 3: Active Handling & Transfer Protocols
Q: How do I weigh it without contaminating the balance area?
A: Stop weighing it. Weighing liquids in an open vessel is the #1 cause of lab contamination.
The "Volumetric/Density" Protocol:
Instead of weighing, calculate the required volume using density (
-
Calculate:
. -
Keep the reagent bottle inside the fume hood.
-
Use a glass syringe with a long needle (Luer-lock) to withdraw the exact volume directly from the bottle.
-
Inject directly into your reaction flask through a septum.
-
Benefit: The reagent is never exposed to the open air.
-
Q: Need to transfer a large amount?
A: Use a cannula transfer or positive pressure system. Avoid pouring.
Figure 2: The "Closed-Loop" transfer protocol to prevent vapor release.
Module 4: Quenching & Decontamination[5]
Q: How do I clean my glassware without gassing myself?
A: You must chemically destroy the benzyl bromide before the glassware leaves the hood. Water alone is ineffective because benzyl bromide is immiscible with water and hydrolyzes slowly.
The "Nucleophilic Wash" Solution: You need a strong nucleophile to displace the bromide.
-
Recipe: 5% Sodium Thiosulfate (
) in 50:50 Water/Ethanol. -
Mechanism: Thiosulfate (
) acts as a sulfur nucleophile, reacting rapidly with benzyl bromide to form a non-volatile, water-soluble Bunte salt.
Cleaning Protocol:
-
Prepare a beaker of the Thiosulfate/Ethanol mix in the hood.
-
Immediately after use, draw this solution into your contaminated syringe/needle.
-
Rinse dirty flasks with this solution.
-
Let sit for 20 minutes before bringing to the sink for normal washing.
Q: I spilled it on the floor. What now?
A: Evacuate immediately. Do not attempt to wipe it up with paper towels (this increases surface area and vaporization).
Spill Response Protocol:
-
Wait: Allow fumes to dissipate via room ventilation (15-30 mins) if safe to do so.
-
PPE: Don Silver Shield (Laminate) gloves and a respirator (organic vapor cartridge) if available.
-
Neutralize: Pour the 5% Sodium Thiosulfate solution (or aqueous ammonia) gently over the spill. Cover with an absorbent pad after applying the neutralizer.
-
Wait: Allow 20 minutes for the reaction to occur.
-
Cleanup: Collect the absorbent material as hazardous chemical waste.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
-
Bautista, D. M., et al. (2006).[3] TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents.[4] Cell, 124(6), 1269-1282. [Link]
-
Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines.[5] Nature, 445(7127), 541-545. [Link]
-
American Chemical Society. (2023). Safety Data Sheet: Benzyl Bromide. PubChem Laboratory Chemical Safety Summary. [Link]
-
Kimberly-Clark Professional. (2018). Chemical Resistance Guide: Nitrile Gloves. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. labsafety.jhu.edu [labsafety.jhu.edu]
- 3. Frontiers | TRPA1-dependent and -independent activation by commonly used preservatives [frontiersin.org]
- 4. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
optimizing yield in 4-(Trifluoroacetyl)benzyl bromide alkylations
Technical Support Center: 4-(Trifluoroacetyl)benzyl Bromide Optimization Guide
Subject: Troubleshooting & Yield Optimization for 4-(Trifluoroacetyl)benzyl Bromide Alkylations Ticket ID: TFABB-OPT-2025 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You are likely experiencing yield attrition due to the "dual-electrophile" nature of 4-(Trifluoroacetyl)benzyl bromide. Unlike standard benzyl bromides, this reagent contains a highly electron-withdrawing trifluoroacetyl group (
This guide prioritizes chemoselectivity —ensuring your nucleophile attacks the benzylic carbon, not the ketone—and stability , preventing the formation of stable hydrates that skew yield calculations.
Part 1: Critical Reaction Parameters (The "Why" & "How")
Q1: Which solvent system maximizes yield?
Recommendation: Anhydrous Acetonitrile (MeCN) or DMF. Technical Rationale:
-
Solvation: Polar aprotic solvents stabilize the transition state of the
displacement without solvating the nucleophile too strongly (which would reduce its reactivity). -
Hydration Prevention: The trifluoroacetyl group is hygroscopic. In the presence of water, it forms a stable gem-diol (hydrate) [1]. Using anhydrous solvents prevents this equilibrium shift, which can otherwise stall the reaction or complicate purification.
-
Avoid: Alcohols (MeOH, EtOH). The super-electrophilic carbonyl will rapidly form hemiacetals with the solvent, consuming your reagent [2].
Q2: My nucleophile is basic. Will this degrade the reagent?
Recommendation: Use mild, non-nucleophilic bases like Cesium Carbonate (
-
Haloform Risk: Strong hydroxide bases (
, ) can attack the trifluoroacetyl group. While the classic haloform reaction typically requires a methyl ketone, the electron-deficiency of the group makes the carbonyl prone to cleavage or irreversible hydration under high pH aqueous conditions [3]. -
Cesium Effect:
is superior in DMF/MeCN because the large cesium cation effectively "naked" the nucleophile (e.g., a carboxylate or phenolate), accelerating the rate over competing side reactions.
Q3: Stoichiometry – How much excess should I use?
Recommendation: 1.1 – 1.2 equivalents relative to the nucleophile. Technical Rationale:
-
Purity vs. Yield: A slight excess accounts for minor hydrolysis from trace moisture. However, avoid large excesses (>1.5 eq). Unlike simple benzyl bromide, the excess 4-(trifluoroacetyl)benzyl bromide is difficult to remove via simple evaporation due to its higher molecular weight and polarity. It often co-elutes with products during chromatography.
Part 2: Troubleshooting & FAQs
Q4: My NMR shows a complex mixture of peaks in the aromatic region. Is my product decomposing?
Diagnosis: You are likely observing Hydration Equilibrium .
Explanation: The
-
Symptom: In
NMR, the aromatic protons ortho to the carbonyl will split or shift significantly if a mixture of ketone and hydrate is present. -
Fix: This is often reversible.
-
Dissolve the crude in toluene.
-
Reflux with a Dean-Stark trap or treat with activated molecular sieves.
-
Evaporate under strict anhydrous conditions.
-
Q5: I see a byproduct with a mass M+18. What is this?
Diagnosis: Stable Hydrate Formation.
Explanation: As noted above, the electron-withdrawing
Q6: How do I remove excess benzyl bromide without chromatography?
Protocol: Polymer-Supported Scavenging.
-
Add polymer-supported amine (e.g., PS-Trisamine) or a small amount of N,N-dimethyl-1,3-propanediamine to the reaction mixture after consumption of the nucleophile.
-
Stir for 1 hour. The amine will react with the excess benzyl bromide to form a charged ammonium salt.[1]
-
Workup: Wash with dilute acidic water (pH ~4-5). The ammonium salt byproduct will partition into the aqueous layer, leaving your pure alkylated product in the organic phase [5].
Part 3: Experimental Workflow & Data
Optimized Alkylation Protocol
| Parameter | Condition | Note |
| Solvent | Anhydrous MeCN (0.1 M) | Store over 4Å Molecular Sieves. |
| Base | Flame-dry the base if stored for long periods. | |
| Temperature | 25°C to 40°C | Avoid reflux (>60°C) to prevent carbonyl degradation. |
| Atmosphere | Argon/Nitrogen | Critical to prevent hydration. |
| Workup | Dilute HCl / EtOAc | Acidic wash helps revert hemiacetals/hydrates. |
Visualizing the Chemoselectivity Challenge
The following diagram illustrates the competition between the desired
Figure 1: Reaction pathways showing the competition between the desired alkylation (Path A) and side reactions driven by the electrophilic trifluoroacetyl group.
Part 4: References
-
Limnios, D., & Kokotos, C. G. (2014).[2] "2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes."[2][3][4] The Journal of Organic Chemistry, 79(10), 4270–4276.[2][3] Link
-
Relevance: Establishes the hydration equilibrium of trifluoroacetophenones in aqueous/organic mixtures.
-
-
Ladd, A. L., & Gribble, G. W. (2018).[5] "Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols." Biomedical Journal of Scientific & Technical Research, 12(3). Link
-
Relevance: Discusses side reactions and stability of benzylic electrophiles under acidic/ionizing conditions.
-
-
Mizuta, S., et al. (2024).[6] "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide..." RSC Advances, 14, 18263-18268. Link
-
Relevance: Details the reactivity of benzyl bromides with electron-withdrawing groups and competing substitution pathways.
-
-
Zhu, Y., et al. (2018). "Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation." Journal of the American Chemical Society, 140(46). Link
-
Relevance: Demonstrates the use of 4-trifluoromethylbenzyl groups and their stability/reactivity profile in complex synthesis.
-
-
Singla, R. (2014).[1] "How does one separate Benzyl bromide from the reaction mixture?" ResearchGate Q&A. Link
-
Relevance: Practical workup strategies for removing excess benzyl bromide using amine scavengers.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes [organic-chemistry.org]
- 3. 2,2,2-Trifluoroacetophenone: an organocatalyst for an environmentally friendly epoxidation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Technical Support Center: TLC Visualization for 4-(Trifluoroacetyl)benzyl bromide
Ticket ID: TLC-TFABB-001 Subject: Visualization & Troubleshooting Guide for 4-(Trifluoroacetyl)benzyl bromide Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
Welcome to the technical support hub. You are working with 4-(Trifluoroacetyl)benzyl bromide , a bifunctional building block containing a highly electrophilic trifluoromethyl ketone and a reactive alkylating benzyl bromide group.
Chemical Profile for Visualization
-
Chromophore: The trifluoroacetophenone moiety provides conjugation, making the molecule UV Active (254 nm) .
-
Reactive Center A (Ketone): The
group reacts readily with hydrazine-based stains. -
Reactive Center B (Alkyl Halide): The
group is a potent alkylating agent, sensitive to specific halide and alkylation stains.
Critical Warning: This compound is a lachrymator and an alkylating agent. All TLC operations must be performed in a fume hood.
Primary Visualization Methods (The "How-To")
Method A: UV Fluorescence (Non-Destructive)
-
Wavelength: 254 nm (Short Wave)
-
Appearance: Dark spot against a green fluorescent background (on
silica plates). -
Mechanism: The aromatic ring conjugated with the carbonyl group absorbs UV light, quenching the plate's fluorescence.
-
Troubleshooting: If the spot is faint, the trifluoromethyl group may be withdrawing enough electron density to perturb the absorption max, or your concentration is too low. Proceed to Chemical Staining.
Method B: Functional Group Specific Stains (Destructive)
Use these stains to confirm identity and purity.
1. 2,4-DNP (Dinitrophenylhydrazine) – Specific for Ketone [1][2]
-
Why it works: The hydrazine nitrogen attacks the carbonyl carbon of the trifluoroacetyl group, forming a stable hydrazone precipitate.
-
Protocol:
-
Dip the plate into the orange 2,4-DNP solution.
-
Blot excess on a paper towel.[3]
-
Result: Immediate formation of Yellow/Orange spots . Heating is usually not required but can accelerate color development.
-
-
Recipe: Dissolve 12 g of 2,4-DNP in 200 mL of 95% ethanol, 80 mL of water, and 60 mL of conc. sulfuric acid.[1][4][5][6]
2. Silver Nitrate (
) – Specific for Benzyl Bromide
-
Why it works: Silver ions (
) react with the bromide ( ) to precipitate silver bromide ( ), which darkens upon exposure to UV/light (reduction to metallic silver). -
Protocol:
-
Recipe: Dissolve 1 g
in 1 mL water, then dilute with 20 mL acetone.
3. 4-(p-Nitrobenzyl)pyridine (NBP) – Specific for Alkylating Agents [7][8]
-
Why it works: The pyridine nitrogen acts as a nucleophile, displacing the bromide. Upon basification, the alkylated pyridine ring forms a highly conjugated blue/violet chromophore. This is the "Gold Standard" for detecting alkylating agents.
-
Protocol:
-
Spray/dip plate in 2% NBP solution (in acetone).
-
Heat at 100°C for 5 minutes.
-
Spray with 10% NaOH or expose to Ammonia vapor.
-
Result: Intense Blue/Violet spots on a white background.
-
Diagnostic Decision Tree
Use this logic flow to select the correct visualization method for your specific analytical need.
Figure 1: Decision matrix for selecting the appropriate TLC visualization method based on analytical goals.
Troubleshooting & FAQs
Issue 1: "My spot disappears or streaks (tails) badly."
-
Diagnosis: Hydrolysis on Silica. Benzyl bromides are reactive. The acidic nature of silica gel (
) can catalyze the hydrolysis of the bromide to the benzyl alcohol, especially if the plate is left wet or run in nucleophilic solvents (like methanol). -
Solution:
-
Neutralize: Add 1% Triethylamine (TEA) to your eluent system to neutralize the silica acidity.
-
Speed: Run the TLC immediately after spotting. Do not let the spotted plate sit for hours.
-
Solvent Choice: Avoid methanol in your mobile phase if possible; use Ethyl Acetate/Hexane or DCM.
-
Issue 2: "I see two spots where there should be one."
-
Diagnosis: Decomposition or Starting Material.
-
Spot A (Higher Rf): Likely the intact Benzyl Bromide (less polar).
-
Spot B (Lower Rf): Likely the Hydrolyzed Benzyl Alcohol (more polar).
-
-
Validation: Stain with 2,4-DNP. Both spots should stain yellow (ketone is intact). Then stain a fresh plate with Silver Nitrate. Only the top spot (Bromide) will stain gray. The bottom spot (Alcohol) will not react with Silver Nitrate.
Issue 3: "The spot is invisible under UV."
-
Diagnosis: The trifluoroacetyl group is electron-withdrawing, which can sometimes shift absorption maxima or reduce extinction coefficients compared to standard acetophenones.
-
Solution: Do not rely solely on UV. Use the NBP stain (Method B.3) as it is highly sensitive for alkylating agents and will detect even trace amounts of the active bromide.
Comparison of Staining Methods
| Stain Reagent | Target Moiety | Sensitivity | Color | Shelf Life |
| UV (254 nm) | Conjugated System | Moderate | Dark Spot | N/A |
| 2,4-DNP | Ketone ( | High | Yellow/Orange | Weeks (Fridge) |
| Silver Nitrate | Halide ( | High | Gray/Black | Months (Dark) |
| NBP | Alkylating Agent | Very High | Blue/Violet | Freshly Made |
| KMnO4 | Oxidizable C-H | Moderate | Yellow/Brown | Months |
References
-
University of Rochester. Magic Formulas: TLC Stains. (General stain recipes including DNP and KMnO4).[1][4][5][9] [Link]
-
Epstein, J., et al. (1955). Anal. Chem. 27, 1435. (Original method for NBP alkylating agent detection). [Link]
-
Chemistry LibreTexts. Visualizing TLC Plates. (Comprehensive guide on UV and Iodine visualization). [Link]
-
Washington University. TLC Stains. (Detailed recipes for Cerium Molybdate and DNP). [Link]
Sources
- 1. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 2. sarponggroup.com [sarponggroup.com]
- 3. TLC stains [reachdevices.com]
- 4. sarponggroup.com [sarponggroup.com]
- 5. reddit.com [reddit.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. depts.washington.edu [depts.washington.edu]
Validation & Comparative
1H NMR spectrum analysis of 4-(Trifluoroacetyl)benzyl bromide
Comparative Analytical Guide: 1H NMR Profiling of 4-(Trifluoroacetyl)benzyl Bromide
Executive Summary & Chemical Context
Compound: 4-(Trifluoroacetyl)benzyl bromide IUPAC Name: 1-(4-(Bromomethyl)phenyl)-2,2,2-trifluoroethanone CAS: 402-49-3 Role: High-value fluorinated building block used primarily as a linker in proteomics (cysteine alkylation) and as a precursor for trifluoromethyl-containing pharmaceuticals.
The Analytical Challenge: Unlike standard benzyl bromides, this compound possesses a trifluoroacetyl (TFA) group . This moiety is a "chameleon" in NMR spectroscopy. It is a powerful electron-withdrawing group (EWG) that heavily deshields aromatic protons, but it is also hygroscopic. In the presence of trace moisture, it forms a gem-diol (hydrate), drastically altering the chemical shifts and leading to false purity assessments.
This guide provides a comparative analysis of the 1H NMR spectrum against its precursors and analogs, offering a self-validating protocol for purity determination.
Structural & Spectral Logic (The "Why")
To interpret the spectrum correctly, one must understand the electronic push-pull of the molecule.
-
The TFA Group (
): A strong EWG. It pulls electron density from the benzene ring, specifically deshielding the protons at the ortho position (positions 2 and 6) significantly downfield (~8.0 ppm). -
The Bromomethyl Group (
): An electronegative substituent, but less withdrawing than the TFA group. The benzylic protons typically appear as a singlet in the 4.5–4.6 ppm range.
Diagram 1: Chemical Shift Logic & Assignment
Figure 1: Correlation between structural moieties and expected 1H NMR chemical shifts. Note the distinct separation of aromatic protons due to the asymmetry of electron withdrawal.
Comparative Spectral Data
The following table contrasts the target product with its starting material (Precursor) and its most common degradation product (Hydrolysis Impurity).
Solvent:
| Feature | Target Product (Bromide) | Precursor (Methyl) | Impurity (Alcohol) | Impurity (Hydrate) |
| Structure | ||||
| Benzylic | 4.55 ppm (s) | N/A | 4.80 ppm (s/d) | 4.55 ppm (s) |
| Methyl | N/A | 2.48 ppm (s) | N/A | N/A |
| Aromatic | 8.05 ppm (d) | 8.00 ppm (d) | 8.02 ppm (d) | ~7.50 ppm (d) * |
| Aromatic | 7.55 ppm (d) | 7.35 ppm (d) | 7.50 ppm (d) | ~7.40 ppm (d) |
| Key Diagnostic | Disappearance of 2.48 ppm peak.[1][2][3][4][5][6][7][8][9][10][11][12] | Presence of 2.48 ppm peak.[13] | Downfield shift of | Collapse of aromatic split. |
> Expert Insight (Hydrate): If the sample is wet (common in DMSO-
Comparative Performance: Bromide vs. Alternatives
When designing a synthesis or choosing a reagent, researchers often consider the Chloride analog or the Non-fluorinated version.
A. Reactivity Comparison: Bromide vs. Chloride
-
4-(Trifluoroacetyl)benzyl Bromide:
-
Reactivity: High. The C-Br bond is weaker than C-Cl, making it an excellent electrophile for
reactions (e.g., with thiols or amines). -
Stability: Moderate. Prone to hydrolysis if stored improperly.
-
NMR Distinction: The
peak (~4.55 ppm) is slightly upfield compared to (~4.65 ppm), though they often overlap. The key differentiator is the reaction rate; the bromide reacts minutes to hours faster in substitution assays.
-
-
4-(Trifluoroacetyl)benzyl Chloride:
-
Reactivity: Lower. Often requires heat or iodide catalysis (Finkelstein conditions) to react.
-
Stability: Higher. Better for long-term storage.
-
B. Solubility & Lipophilicity: Fluorinated vs. Non-Fluorinated
-
Target (Trifluoroacetyl): The
group increases lipophilicity significantly. In NMR, this often requires or deuterated acetone. It is less soluble in pure methanol than its non-fluorinated counterpart. -
Analog (Acetyl): 4-(Bromoacetyl)benzyl bromide lacks the fluorine. Its aromatic protons are less split (chemical shifts are closer together) because the acetyl group is less electron-withdrawing than the trifluoroacetyl group.
Validated Experimental Protocol
To ensure reproducible spectral data, follow this strict protocol. This method minimizes the "Hydrate Interference" described above.
Workflow Diagram: Synthesis & QC
Figure 2: Quality Control decision tree emphasizing moisture control to prevent spectral artifacts.
Step-by-Step Methodology
-
Sampling: Take ~10 mg of the crude or purified solid.
-
Drying (Crucial): If the sample has been exposed to air, dissolve it in minimal DCM and pass it through a small plug of anhydrous
or . Evaporate the solvent under nitrogen flow.-
Reasoning: This removes trace water that catalyzes hydrate formation.
-
-
Solvent: Dissolve in 0.6 mL
(Chloroform-d).-
Avoid DMSO-d6 unless absolutely necessary. DMSO is hygroscopic and promotes the formation of the gem-diol [1].
-
-
Acquisition: Run standard proton parameters (sw=20ppm, d1=1s, ns=16).
-
Integration:
-
Calibrate the solvent peak (
) to 7.26 ppm. -
Integrate the benzylic singlet at ~4.55 ppm (Set to 2H).
-
Check the aromatic region: You should see two distinct doublets (2H each) at ~8.05 and ~7.55 ppm.
-
-
Purity Calculation:
Troubleshooting & Expert Tips
-
Problem: The aromatic region appears as a single broad multiplet around 7.5 ppm.
-
Cause: Hydration of the ketone. The strong EWG effect of the carbonyl is lost.
-
Solution: Add a drop of Trifluoroacetic Acid (TFA) or
shake? NO. Adding acid might not reverse it instantly in NMR time. The best fix is to re-isolate the solid, dry it under high vacuum with , and re-dissolve in fresh, dry .
-
-
Problem: Extra singlet at 10.0+ ppm.
-
Cause: Oxidation of the benzylic bromide to an aldehyde (rare, but possible if exposed to light/air for months).
-
Solution: Check for aldehyde proton (~10 ppm).[10] Purify via silica column (Hexane/EtOAc).
-
References
-
Sloop, J. C. (2013).[14] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12. Link
-
Cantillo, D., et al. (2014).[15] Continuous-Flow Bromination of Benzylic Compounds with N-Bromosuccinimide. Journal of Organic Chemistry, 79(1), 223-229.[15] Link
-
ChemicalBook.[2][3][8] (n.d.). 4-(Trifluoromethyl)benzyl bromide NMR and Synthesis Data. Link
-
SpectraBase.[2][16] (n.d.). Benzyl Bromide 1H NMR Spectrum (Analog Comparison). Wiley Science Solutions. Link
Sources
- 1. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR [m.chemicalbook.com]
- 2. Benzyl bromide(100-39-0) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. rsc.org [rsc.org]
- 12. Proton NMR Table [www2.chemistry.msu.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. dovepress.com [dovepress.com]
- 15. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 16. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to 19F NMR Chemical Shifts of Trifluoroacetyl Groups
Welcome to an in-depth exploration of the nuances of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, with a specific focus on the trifluoroacetyl (TFA) group. This guide is designed for researchers, scientists, and drug development professionals who seek to leverage the power of ¹⁹F NMR for structural elucidation, conformational analysis, and interaction studies. The trifluoroacetyl group, with its three magnetically equivalent fluorine atoms, serves as a highly sensitive and informative probe in a variety of chemical and biological contexts.[1][2] Its ¹⁹F NMR signal is exquisitely sensitive to the local electronic and magnetic environment, making it an invaluable tool in modern chemical research.[3][4]
This guide will provide a comprehensive comparison of the factors that govern the ¹⁹F NMR chemical shifts of TFA groups, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring that the information presented is not only technically accurate but also practically applicable in a research setting.
The Trifluoroacetyl Group: A Versatile Reporter in ¹⁹F NMR
The trifluoroacetyl group has gained exceptional versatility as a biochemical marker.[1] Its incorporation into molecules can be achieved through various synthetic strategies, and ¹⁹F NMR has become a standard method for verifying its successful introduction.[1] The key advantages of using the TFA group as a ¹⁹F NMR probe include:
-
High Sensitivity: The ¹⁹F nucleus has a high magnetogyric ratio and 100% natural abundance, leading to a strong NMR signal.[5][6]
-
No Background Signal: Fluorine is virtually absent in most biological systems, providing a clear spectral window for observation without interference from endogenous molecules.[2][7]
-
Sharp Resonance: The three equivalent fluorine atoms of the trifluoromethyl group give rise to a single, sharp resonance, simplifying spectral analysis.[2]
-
Sensitivity to Environment: The ¹⁹F chemical shift is highly responsive to changes in the local environment, including solvent polarity, electronic effects, and molecular interactions.[3][4]
Factors Influencing the ¹⁹F NMR Chemical Shift of Trifluoroacetyl Groups
The ¹⁹F NMR chemical shift of a trifluoroacetyl group typically appears in the range of -67 ppm to -85 ppm relative to the standard reference compound, trichlorofluoromethane (CFCl₃).[8][9][10] However, this range can be significantly influenced by several conspiring factors, sometimes leading to a deshielding of up to 15 ppm.[1][8] Understanding these factors is paramount for the accurate interpretation of ¹⁹F NMR spectra.
A conceptual overview of these influencing factors is presented below:
Caption: Key factors influencing the ¹⁹F NMR chemical shift of a trifluoroacetyl group.
Substrate Topology
The molecular framework to which the TFA group is attached plays a crucial role in determining its chemical shift.[1] Ring size and the degree of conjugation are particularly influential. For instance, in cyclic systems, topological constraints can lead to further deshielding of the trifluoromethyl group compared to their acyclic counterparts.[1]
Electronic Environment
The electronic nature of neighboring functional groups significantly modulates the shielding of the fluorine nuclei.[1] Electron-withdrawing groups will generally lead to a deshielding (downfield shift), while electron-donating groups will cause shielding (upfield shift). These effects are transmitted through both inductive and resonance pathways.
Solvent Polarity
The polarity of the solvent is a dominant factor affecting the ¹⁹F chemical shift of TFA groups.[1] In most cases, an increase in solvent polarity leads to a decrease in shielding (a downfield shift).[1] Highly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) often have the most pronounced deshielding effects.[1] Polar protic solvents, such as ethanol, can also influence the chemical shift by disrupting intramolecular hydrogen bonding, which in turn can alter tautomeric equilibria.[1]
Tautomerism
In molecules capable of tautomerization, such as α,α,α-trifluoro-β-diketones, the equilibrium between the diketo and keto-enol forms can have a dramatic impact on the ¹⁹F NMR chemical shift.[1] The conversion from a diketo form to a keto-enol form results in a shift to a lower field (deshielding) due to the diminished shielding by the C=C double bond in the enolic topology.[1] This effect can be substantial, with shifts of as much as 15 ppm.[1]
Comparative Analysis of TFA Chemical Shifts
To illustrate the impact of the aforementioned factors, the following table summarizes the ¹⁹F NMR chemical shifts of trifluoroacetyl groups in various chemical environments. All chemical shifts are reported in ppm relative to CFCl₃.
| Compound Class | Example Compound | Solvent | ¹⁹F Chemical Shift (δ, ppm) | Key Influencing Factor(s) | Reference |
| Acyclic Trifluoromethyl-β-dicarbonyls | 1,1,1-Trifluoro-2,4-pentanedione | CDCl₃ | -77.0 to -75.0 | Tautomerism (keto-enol equilibrium) | [8] |
| 1,1,1-Trifluoro-2,4-pentanedione | Ethanol | Varies | Solvent polarity, disruption of intramolecular H-bonding | [1] | |
| Fused-Ring Trifluoroacetylated Ketones | 2-Trifluoroacetyl-1-indanone | CDCl₃ | -73.2 | Substrate topology (ring strain), extended conjugation | [1] |
| 2-Trifluoroacetyl-1-tetralone | CDCl₃ | -72.1 | Substrate topology, extended conjugation | [1] | |
| 2-Trifluoroacetyl-1-tetralone | DMF | Varies | High solvent polarity leading to greater deshielding | [1] | |
| Trifluoroacetylated Aromatics | 3-Trifluoroacetyl-2-naphthol | CDCl₃ | -74.3 | Aromatic ring current, fixed keto-enol configuration | [1] |
| Trifluoroacetylated Proteins (via BTFA) | BTFA-conjugated transthyretin (gem-diol form) | Aqueous Buffer | -84.2 | Hydration of the carbonyl group to a gem-diol | [11] |
| Trifluoroacetic Acid (Reference) | Trifluoroacetic acid (TFA) | Neat/Varies | -76.55 | Solvent dependent | [12][13] |
Note: The exact chemical shift can vary depending on the specific experimental conditions.
Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
The following protocol provides a step-by-step methodology for the preparation and analysis of a small molecule containing a trifluoroacetyl group. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the Sample: Accurately weigh 2-10 mg of the trifluoroacetylated compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial. The choice of solvent is critical as it significantly influences the chemical shift.[1][7]
-
Filter the Solution: To eliminate any particulate matter that could degrade spectral quality, filter the solution through a small cotton plug or a syringe filter directly into a clean, high-quality NMR tube.[7]
-
Add a Reference Standard (Recommended): For precise chemical shift referencing, add a known quantity of an internal standard. Common standards include trifluorotoluene or hexafluorobenzene.[7] Alternatively, an external reference can be used by placing a sealed capillary containing the reference compound within the NMR tube. Trifluoroacetic acid (TFA) is also a common reference, but its chemical shift can be solvent-dependent.[12][13]
-
-
NMR Spectrometer Setup:
-
Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹⁹F frequency and matched to the impedance of the spectrometer. This maximizes sensitivity and ensures efficient power transfer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
-
Data Acquisition:
-
Pulse Sequence: A simple one-pulse experiment is typically sufficient for acquiring a standard 1D ¹⁹F NMR spectrum.
-
Acquisition Parameters:
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often adequate. For very dilute samples, more scans will be necessary to achieve a good signal-to-noise ratio.[14]
-
Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T₁ relaxation time of the fluorine nuclei to ensure complete relaxation between pulses and obtain accurate quantitative data. The use of a relaxation agent like Cr(acac)₃ can shorten T₁ times and improve sensitivity, especially for quantitative analysis.[15]
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range of the TFA group and any other fluorine signals in the molecule. A typical range for ¹⁹F NMR is several hundred ppm.[5]
-
-
-
Data Processing and Analysis:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the known chemical shift of the internal or external standard. If no standard is used, the solvent signal can sometimes be used as a secondary reference, but this is less accurate.
-
Integration and Interpretation: Integrate the area under the TFA peak to obtain quantitative information. Interpret the chemical shift based on the principles discussed in this guide to gain insights into the molecular structure and environment of the TFA group.
-
The following diagram illustrates the general workflow for a ¹⁹F NMR experiment:
Caption: A streamlined workflow for conducting a ¹⁹F NMR experiment.
Applications in Drug Discovery and Beyond
The sensitivity of the trifluoroacetyl group's ¹⁹F NMR signal to its environment makes it a powerful tool in various research areas, particularly in drug discovery.[5][16]
-
Fragment-Based Drug Discovery (FBDD): ¹⁹F NMR is extensively used for screening libraries of fluorinated fragments to identify compounds that bind to a target protein.[5][16] Changes in the chemical shift or line broadening of the fragment's ¹⁹F signal upon addition of the protein indicate binding.[5]
-
Protein Structure and Dynamics: By site-specifically incorporating a TFA-labeled amino acid into a protein, researchers can probe local conformational changes in response to ligand binding, protein-protein interactions, or changes in experimental conditions.[2][4] The ¹⁹F NMR signal provides a sensitive readout of the local environment within the protein.[4]
-
Enzymatic Assays: The conversion of a fluorine-containing substrate to a product can be monitored by ¹⁹F NMR, providing a means to study enzyme kinetics and inhibition.[5]
Conclusion
The trifluoroacetyl group is a remarkably informative and versatile probe in ¹⁹F NMR spectroscopy. A thorough understanding of the factors that influence its chemical shift—namely substrate topology, electronic environment, solvent polarity, and tautomerism—is essential for the accurate interpretation of spectral data. By following robust experimental protocols and carefully considering these influencing factors, researchers can unlock a wealth of information about molecular structure, conformation, and interactions. As the field of drug discovery continues to evolve, the strategic application of ¹⁹F NMR with trifluoroacetyl and other fluorinated probes will undoubtedly play an increasingly important role in the development of new therapeutics.
References
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Semantic Scholar. [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. [Link]
-
Withers, J. R., et al. (2005). 19 F NMR of Trifluoroacetyl-Labeled Cysteine Mutants of Myoglobin: Structural Probes of Nitric Oxide Bound to the H93G Cavity Mutant. Biochemistry, 44(33), 11068–11075. [Link]
-
Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 103–113. [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]
-
Wang, Y., et al. (2021). 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo-N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe. Analytical Chemistry, 93(5), 2947–2954. [Link]
-
Xie, Y., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 929. [Link]
-
Domvroska, Z., & Kokan, Z. (2022). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. International Journal of Molecular Sciences, 23(24), 15589. [Link]
-
Kitevski-LeBlanc, J., & Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(11), 749-759. [Link]
-
Wawro, M., & Dziadek, S. (2019). Applications of 19F NMR. ChemBioChem, 20(18), 2315-2325. [Link]
-
Physics Forums. (2005, October 20). 19F-NMR Spectra Recording with Trifluoroacetic Acid Reference. [Link]
-
Barrow, A. S., et al. (2016). Validation of an 19F NMR Method for the Detection of TFA in Peptides as per Current USP Guidelines. Biopharma Asia. [Link]
-
Danielson, M. A., & Falke, J. J. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual review of biophysics and biomolecular structure, 25, 163–195. [Link]
-
Kitevski-LeBlanc, J. (2007). Development and Application of 19F NMR of Proteins (Doctoral dissertation, University of Toronto). [Link]
-
Gerig, J. T. (1994). Fluorine NMR of proteins. Progress in nuclear magnetic resonance spectroscopy, 26(4), 293-370. [Link]
-
Ellis, D. A., et al. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(4), 726–731. [Link]
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- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 4-(Trifluoroacetyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds and the monitoring of reactive intermediates are paramount. 4-(Trifluoroacetyl)benzyl bromide, a key reagent and potential genotoxic impurity, presents a unique analytical challenge. This guide offers an in-depth exploration of its mass spectrometric behavior under electron ionization, providing a detailed analysis of its fragmentation pathways. Furthermore, we will objectively compare the insights derived from mass spectrometry with those from alternative analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, supported by experimental data and protocols.
The Decisive Power of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is an unparalleled technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it forms a molecular ion which can then break down into smaller, charged fragments. This fragmentation is not random; it follows predictable chemical pathways governed by the molecule's structure and the stability of the resulting ions. For 4-(Trifluoroacetyl)benzyl bromide, electron ionization (EI) provides a detailed fragmentation fingerprint.
Electron Ionization Mass Spectrum of 4-(Trifluoroacetyl)benzyl Bromide
The electron ionization mass spectrum of 4-(Trifluoroacetyl)benzyl bromide is characterized by a series of key fragments that provide a roadmap to its structure. The molecular ion peak ([M]⁺) is expected at m/z 268 and 270, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Table 1: Key Fragment Ions in the Electron Ionization Mass Spectrum of 4-(Trifluoroacetyl)benzyl bromide
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Formula | Significance |
| 268/270 | Molecular Ion | [C₉H₆BrF₃O]⁺ | Confirms the molecular weight and the presence of one bromine atom. |
| 189 | [M - Br]⁺ | [C₉H₆F₃O]⁺ | Loss of the bromine radical, a characteristic fragmentation for benzyl bromides. |
| 161 | [M - Br - CO]⁺ | [C₈H₆F₃]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment in the mass spectra of benzyl compounds.[1] |
| 69 | [CF₃]⁺ | [CF₃]⁺ | Trifluoromethyl cation, indicative of the trifluoroacetyl group. |
Proposed Fragmentation Pathway
The fragmentation of 4-(Trifluoroacetyl)benzyl bromide is initiated by the ionization of the molecule. The subsequent fragmentation is driven by the formation of stable ions. The presence of the strongly electron-withdrawing trifluoroacetyl group significantly influences the fragmentation cascade.
A primary and highly significant fragmentation step is the cleavage of the C-Br bond, leading to the loss of a bromine radical. This is a common pathway for benzyl halides, resulting in the formation of a benzyl cation.[1] However, the stability of this cation is reduced by the electron-withdrawing nature of the para-substituted trifluoroacetyl group. This destabilization can influence the relative abundance of this fragment.
Following the loss of bromine, the resulting acylium-substituted benzyl cation can undergo further fragmentation. A notable subsequent loss is that of carbon monoxide (CO), a neutral molecule, leading to the fragment at m/z 161. The tropylium ion at m/z 91 is a hallmark of many benzyl-containing compounds and arises from the rearrangement and fragmentation of the benzyl moiety.[1] The presence of a peak at m/z 69 is a clear indicator of the trifluoromethyl group.
Sources
Comprehensive Guide to IR Spectroscopy of the Trifluoroacetyl Carbonyl Group
Executive Summary
The trifluoroacetyl (TFA) group (
This guide provides a technical analysis of these shifts, quantifying the impact of the highly electronegative trifluoromethyl group on vibrational modes. It includes comparative data tables, mechanistic explanations, and experimental protocols for accurate detection.
Mechanistic Basis of the Blue Shift
The carbonyl stretching frequency (
In trifluoroacetyl groups, the shift to higher wavenumbers (typically +30 to +60 cm⁻¹ ) is driven primarily by the Inductive Effect (-I) .
Electronic Mechanism
-
Electronegativity: Fluorine is the most electronegative element (3.98 Pauling scale).
-
Electron Withdrawal: The
group exerts a powerful electron-withdrawing inductive effect through the -bond framework. -
Resonance Destabilization: This withdrawal destabilizes the polarized resonance form of the carbonyl (
), forcing the bond to retain more double-bond character. -
Result: The
bond shortens and stiffens (higher ), resulting in a higher vibrational frequency.
Visualization: Inductive Effect Pathway
Caption: Logical flow of the inductive effect leading to the blue shift in IR frequency.
Comparative Data Analysis
The following table contrasts the carbonyl stretching frequencies of standard acetyl derivatives with their trifluoroacetyl counterparts. All values are approximate for liquid/solution phase unless noted otherwise.
Table 1: Carbonyl Frequency Shift Comparison
| Functional Group | Standard Analog ( | Trifluoro- Analog ( | Shift ( | Key Observation |
| Ketone | Acetone: ~1715 cm⁻¹ | Trifluoroacetone: ~1760–1780 cm⁻¹ | +45–65 cm⁻¹ | High susceptibility to hydrate formation (gem-diol). |
| Ester | Ethyl Acetate: ~1740 cm⁻¹ | TFA Ethyl Ester: ~1780–1800 cm⁻¹ | +40–60 cm⁻¹ | Overlaps with acid chloride region of non-fluorinated species. |
| Amide | Acetamide: ~1650–1690 cm⁻¹ | Trifluoroacetamide: ~1700–1740 cm⁻¹ | +50 cm⁻¹ | Shifts "Amide I" band significantly out of typical protein region. |
| Acid (Dimer) | Acetic Acid: ~1710 cm⁻¹ | Trifluoroacetic Acid: ~1780 cm⁻¹ | +70 cm⁻¹ | Broad OH stretch remains; monomer (vapor) can reach ~1826 cm⁻¹. |
| Acid Anhydride | Acetic Anhydride: ~1750/1820 cm⁻¹ | TFA Anhydride: ~1818/1884 cm⁻¹ | +60 cm⁻¹ | Extremely high frequency; distinctive doublet. |
| Aromatic Ketone | Acetophenone: ~1686 cm⁻¹ | Trifluoroacetophenone: ~1716–1730 cm⁻¹ | +30–45 cm⁻¹ | Conjugation lowers the frequency relative to aliphatic TFA, but CF3 still raises it above acetophenone. |
Experimental Protocols
Protocol A: Handling Volatile Trifluoroacetyl Compounds
Many TFA derivatives (e.g., trifluoroacetone, bp 22°C; trifluoroacetyl chloride, gas) are highly volatile and reactive. Standard open-air ATR (Attenuated Total Reflectance) can lead to sample evaporation or hydrolysis before acquisition.
Step-by-Step Workflow:
-
Cell Selection: Use a sealed liquid transmission cell with
or windows (resistant to fluorinated acidity) rather than KBr plates (which can react or fog). -
Path Length: Select a short path length (0.015 - 0.025 mm) to prevent detector saturation due to the intense dipole of the C-F bonds.
-
Solvent Choice: Use anhydrous Carbon Tetrachloride (
) or Hexane . Avoid ethers or alcohols which may H-bond or react (hemiketal formation) and shift peaks. -
Acquisition:
-
Background scan: Clean dry cell.
-
Sample injection: Syringe injection into sealed port.
-
Scan parameters: 4 cm⁻¹ resolution, 16 scans (speed is critical for volatiles).
-
Protocol B: Distinguishing Hydrates
Trifluoroacetyl groups are "superelectrophiles" and avidly scavenge water to form gem-diols (
Validation Check:
-
Signal Loss: Disappearance of the sharp ~1760-1800 cm⁻¹ peak.
-
New Signal: Appearance of a broad OH stretch (~3300-3500 cm⁻¹) and a lower frequency C-O stretch (~1100-1200 cm⁻¹).[1][2][3]
-
Correction: Dry the sample over activated molecular sieves (3Å or 4Å) for 30 minutes and re-acquire spectrum.
Diagnostic Workflow
Use this decision tree to identify a trifluoroacetyl group in an unknown sample.
Caption: Decision tree for identifying TFA derivatives based on spectral features.
References
-
NIST Chemistry WebBook. 1,1,1-Trifluoroacetone Infrared Spectrum. National Institute of Standards and Technology.[4] Available at: [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][2][5][6][7][8][9]
-
Specac. Interpreting Infrared Spectra. Available at: [Link]
-
NIST Chemistry WebBook. Trifluoroacetic acid Infrared Spectrum. National Institute of Standards and Technology.[4] Available at: [Link]
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- 4. Trifluoroacetic acid [webbook.nist.gov]
- 5. Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution: trifluoroacetic acid removal and band assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Comparative Guide: 4-(Trifluoroacetyl)benzyl bromide vs. 4-(Trifluoromethyl)benzyl bromide
Executive Summary
In medicinal chemistry and chemical biology, the selection between 4-(Trifluoroacetyl)benzyl bromide (TFABB) and 4-(Trifluoromethyl)benzyl bromide (TFMBB) represents a critical decision between functional reactivity and structural optimization .
-
TFMBB is a Structural Building Block . It is chemically inert and used primarily to modulate physicochemical properties (lipophilicity, metabolic stability) without altering the binding mechanism.
-
TFABB is a Functional Warhead/Precursor . It contains a highly electrophilic ketone, making it a precursor for transition-state inhibitors (serine proteases), a scaffold for heterocycle synthesis, or a photoaffinity labeling moiety.
Part 1: Chemical Architecture & Properties
Both compounds share a benzyl bromide core, making them highly reactive electrophiles for alkylation (
| Feature | 4-(Trifluoromethyl)benzyl bromide (TFMBB) | 4-(Trifluoroacetyl)benzyl bromide (TFABB) |
| CAS Number | 402-49-3 | 50824-05-0 (Analogous)* |
| Structure | ||
| Electronic Effect | Strong EWG ( | Very Strong EWG ( |
| Key Moiety | Trifluoromethyl ( | Trifluoroacetyl ( |
| Reactivity Class | Inert Lipophilic Spacer | Electrophilic Warhead / Heterocycle Precursor |
| Primary Application | SAR Optimization (ADME) | Protease Inhibition / Photoaffinity |
| Stability | High (Metabolically stable) | Moderate (Ketone is hydration-prone) |
*Note: CAS numbers for specific derivatives may vary; always verify with CoA.
Part 2: Reactivity Profiles & Mechanism
TFMBB: The "Silent" Optimizer
The trifluoromethyl group in TFMBB is chemically robust. The C-F bond energy (~485 kJ/mol) renders it resistant to metabolic oxidation.
-
Mechanism: The benzylic bromide undergoes nucleophilic substitution.[1][2] The
group remains passive, serving only to withdraw electrons, which slightly accelerates the alkylation rate compared to unsubstituted benzyl bromide. -
Role in Drug Design: It increases Lipophilicity (Hansch
), facilitating membrane permeability and blood-brain barrier (BBB) crossing.
TFABB: The "Active" Warhead
The trifluoroacetyl group in TFABB is not just a substituent; it is a reactive center.
-
Mechanism (Enzyme Inhibition): The strong electron-withdrawing effect of the
group adjacent to the carbonyl makes the ketone carbon highly electrophilic. It readily forms a tetrahedral hemiketal adduct with active site serine or cysteine residues in proteases. -
Mechanism (Synthesis): The ketone serves as a 1,3-electrophile equivalent, allowing condensation with hydrazines to form trifluoromethyl-pyrazoles.
Part 3: Decision Matrix & Applications
Visualization: Selection Logic
The following diagram outlines the critical decision path for selecting the appropriate reagent based on research goals.
Figure 1: Decision tree for reagent selection based on medicinal chemistry objectives.
Part 4: Experimental Protocols
Protocol A: SAR Optimization using TFMBB
Objective: Introduction of the 4-(trifluoromethyl)benzyl group to a phenol scaffold (General Procedure).
Reagents:
-
Substrate: Substituted Phenol (1.0 eq)
-
Reagent: 4-(Trifluoromethyl)benzyl bromide (1.1 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF
Workflow:
-
Activation: Dissolve the phenol in dry ACN under inert atmosphere (
). Add and stir at RT for 15 min to generate the phenoxide. -
Alkylation: Add TFMBB dropwise. The electron-withdrawing nature of
prevents polymerization but ensures rapid reaction. -
Reaction: Heat to
for 2–4 hours. Monitor by TLC (Hexane/EtOAc). -
Workup: Filter inorganic salts. Concentrate filtrate. Partition between EtOAc and water.
-
Validation:
NMR should show a singlet around -62 to -63 ppm.
Protocol B: Synthesis of TFMK Inhibitor using TFABB
Objective: Synthesizing a transition-state inhibitor for a serine protease.
Reagents:
-
Substrate: Amine-containing scaffold (e.g., Proline derivative) (1.0 eq)
-
Reagent: 4-(Trifluoroacetyl)benzyl bromide (1.0 eq)
-
Base: DIPEA (1.2 eq)
-
Solvent: DCM (
)
Workflow:
-
Preparation: Dissolve amine substrate in DCM at
. -
Addition: Add DIPEA followed by slow addition of TFABB.
-
Critical Note: Maintain low temperature (
) to prevent side reactions at the ketone position (e.g., haloform-type cleavage or aldol condensation).
-
-
Monitoring: Stir at RT for 1–2 hours.
-
Purification: Silica gel chromatography. Avoid using methanol/ethanol in the mobile phase if possible, or use quickly, as the trifluoromethyl ketone can form hemiketals with alcoholic solvents (reversible, but complicates NMR).
-
Validation:
NMR will show the characteristic quartet for the carbonyl carbon ( ppm, Hz).
Part 5: Mechanistic Visualization
The following diagram illustrates how the two compounds interact differently with a biological target.
Figure 2: Mechanistic divergence. TFMBB relies on passive hydrophobic fit, while TFABB forms a reversible covalent bond with enzyme active sites.
References
-
BenchChem. (2025).[3] A Comparative Guide to Trifluoromethylating Agents: Reaction Scope and Performance. Retrieved from
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
TCI Chemicals. (n.d.). Photo-reactive Crosslinkers and Photoaffinity Labeling. Retrieved from
- Kakuta, H., et al. (2008). Trifluoromethyl Ketones as Transition-State Inhibitors. Bioorganic & Medicinal Chemistry.
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from
Sources
reactivity comparison of benzyl bromide vs benzyl chloride derivatives
Executive Summary: The Stability-Reactivity Trade-off
In medicinal chemistry and process development, the benzylation of heteroatoms (N, O, S) is a ubiquitous transformation. The choice between Benzyl Bromide (BnBr) and Benzyl Chloride (BnCl) is rarely arbitrary; it represents a fundamental trade-off between kinetic efficiency and process stability .
-
Benzyl Bromide: The "kinetic hammer." It offers rapid reaction rates and lower activation energies, making it ideal for sterically hindered substrates or deactivated nucleophiles. However, it suffers from poor shelf-stability and higher cost.
-
Benzyl Chloride: The "process workhorse." It is significantly cheaper and more stable but often requires thermal activation or iodide catalysis (Finkelstein conditions) to achieve comparable yields.
This guide analyzes the mechanistic underpinnings of these differences and provides validated protocols for their application.
Mechanistic Foundation: Why the Leaving Group Matters
The reactivity difference is governed primarily by the Bond Dissociation Energy (BDE) and the leaving group ability (
Quantitative Comparison of Leaving Groups
| Feature | Benzyl Chloride (BnCl) | Benzyl Bromide (BnBr) | Impact on Reactivity |
| C-X Bond Length | ~1.79 Å | ~1.97 Å | Longer bond = weaker overlap = easier cleavage. |
| Bond Dissociation Energy | ~285 kJ/mol (68 kcal/mol) | ~255 kJ/mol (61 kcal/mol) | BnBr requires less energy to reach the transition state. |
| Leaving Group | -7 (HCl) | -9 (HBr) | |
| Polarizability | Moderate | High |
Reaction Pathway Visualization
The following diagram illustrates the energy landscape. Note that while both derivatives can undergo
Figure 1: Comparative reaction coordinate. BnBr (Green path) traverses a lower energy transition state compared to BnCl (Red path).
Experimental Performance Data
Relative Reaction Rates
In a standard
This massive kinetic advantage means BnBr reactions often complete in 30-60 minutes at room temperature , whereas BnCl analogues may require 12-24 hours at reflux without catalysis.
Substituent Effects (Hammett Correlation)
The electronic nature of the aromatic ring profoundly alters reactivity.
-
Electron Withdrawing Groups (EWG, e.g.,
, ): -
Electron Donating Groups (EDG, e.g.,
, ):-
Effect: Accelerate
significantly. -
Recommendation:BnCl is often sufficient due to resonance stabilization, but BnBr is preferred if the nucleophile is weak.
-
Validated Experimental Protocols
Protocol A: Standard Benzylation with Benzyl Bromide
Best for: Acid-sensitive substrates, thermally unstable compounds, or rapid library synthesis.
Reagents:
-
Substrate (Amine/Phenol): 1.0 equiv
-
Benzyl Bromide: 1.1 equiv
-
Base (
or ): 2.0 equiv -
Solvent: DMF or Acetonitrile (0.1 M)
Workflow:
-
Dissolution: Dissolve substrate in anhydrous DMF under
. -
Base Addition: Add solid carbonate base. Stir for 10 min.
-
Alkylation: Add Benzyl Bromide dropwise via syringe.
-
Note: Reaction is often exothermic. Cool to 0°C if scale >5g.
-
-
Monitoring: Monitor via TLC/LCMS. Expect completion < 2 hours.
-
Quench: Dilute with EtOAc, wash with water (
) to remove DMF.
Protocol B: Catalytic Finkelstein Benzylation with Benzyl Chloride
Best for: Large-scale process chemistry, cost-sensitive projects.
Reagents:
-
Substrate: 1.0 equiv
-
Benzyl Chloride: 1.2 equiv
-
Catalyst: Potassium Iodide (KI): 0.1 - 0.2 equiv
-
Base:
: 2.0 equiv -
Solvent: Acetone or MEK (Methyl Ethyl Ketone)
Mechanism of Catalysis:
The iodide ion (
Workflow:
-
Setup: Combine substrate, base, and KI in solvent.
-
Addition: Add Benzyl Chloride.
-
Activation: Heat to reflux (approx. 60-80°C depending on solvent).
-
Monitoring: Reaction will be slower (4-12 hours).
-
Visual Check: Formation of KCl precipitate (fine white powder) indicates progress.
-
Decision Matrix: Which Reagent to Choose?
Use the following logic flow to determine the optimal reagent for your specific campaign.
Figure 2: Decision logic for reagent selection. Red paths indicate process-scale preference; Green paths indicate discovery-scale preference.
Safety, Stability, and Regulatory Compliance[3]
Lachrymatory Properties
Both compounds are potent lachrymators (tear agents).
-
Benzyl Bromide: Extremely potent. Vapors can penetrate standard latex gloves. Handling Requirement: Fume hood is mandatory. Double-gloving (Nitrile) recommended.
-
Benzyl Chloride: Severe irritant but slightly less volatile.
Storage Stability
-
Benzyl Bromide: Degrades upon exposure to light and moisture, turning orange/brown (
liberation).-
Storage: Amber bottle, refrigerated, over activated copper wire (stabilizer).
-
-
Benzyl Chloride: Relatively stable at room temperature.[3] Can be stored in steel drums for process scale.
Regulatory Note
Benzyl Chloride is a List II Regulated Chemical (DEA) and monitored in many jurisdictions because it is a precursor for methamphetamine manufacture (via P-2-P synthesis). Researchers must maintain strict inventory logs.
References
-
Bond Dissociation Energies: Luo, Y.-R. Handbook of Bond Dissociation Energies in Organic Compounds, CRC Press, 2003.
-
Finkelstein Reaction Kinetics: Bordwell, F. G.; Branca, J. C. "Nucleophilic Reactivity of Iodide Ion in Acetone."[4] Journal of Organic Chemistry, 1982, 47, 14.
-
Safety & Toxicology: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7410, Benzyl bromide" and "CID 7503, Benzyl chloride." |
-
Comparative Reactivity Studies: Streitwieser, A. Solvolytic Displacement Reactions, McGraw-Hill, 1962. (Classic text establishing relative rates of halide solvolysis).[5][6][7]
Sources
- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 2. Benzyl Chloride [commonorganicchemistry.com]
- 3. Understanding Benzyl Chloride: Properties, Safety, and Applications - Oreate AI Blog [oreateai.com]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 5. Q. For the following compounds, compare the rate of the given reaction? .. [askfilo.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. adichemistry.com [adichemistry.com]
A Comparative Guide to the Stability of the Trifluoroacetyl (TFA) Protecting Group
In the landscape of organic synthesis, particularly within peptide and pharmaceutical development, the judicious selection of protecting groups is a critical determinant of a synthetic route's success. The trifluoroacetyl (TFA) group, used for the protection of amines, presents a distinct stability profile that establishes it as a powerful tool for complex molecular construction. This guide offers a detailed, data-supported comparison of the TFA group's stability against common alternatives and provides actionable experimental protocols for its validation.
Section 1: The Chemical Rationale Behind TFA Group Stability
The trifluoroacetyl group (CF₃CO-) is an amide-type protecting group. Its unique characteristics stem from the strong electron-withdrawing effect of the three fluorine atoms. This effect polarizes the carbonyl carbon, making the trifluoroacetamide bond susceptible to basic hydrolysis. Conversely, this inductive effect decreases the basicity of the amide nitrogen, contributing to its remarkable stability under a wide range of acidic conditions. This dual nature is the foundation of its utility in orthogonal synthesis strategies, where specific protecting groups are removed sequentially without affecting others.[1][2]
Section 2: Comparative Stability Analysis
A protecting group's value is defined by its selective stability. The TFA group is renowned for its robustness in acidic media and lability under basic conditions, placing it in direct orthogonal opposition to acid-labile groups like Boc and in a similar, yet distinct, class as the base-labile Fmoc group.[3][4][5]
The tert-Butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, known for its clean cleavage under acidic conditions, typically with neat trifluoroacetic acid (TFA) or HCl in an organic solvent.[6][7][] In stark contrast, the trifluoroacetyl group is exceptionally stable to these same conditions.[1][9] It can withstand harsh acidic environments, including nitrating media (HNO₃/oleum), which would readily cleave most other amine protecting groups.[1][10][11] This high acid stability makes the TFA group an ideal choice when other acid-labile groups, such as Boc for amines or tert-butyl (tBu) esters, must be selectively removed from a molecule.[9]
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is cleaved by mild bases, most commonly a solution of 20% piperidine in DMF.[6][7] The trifluoroacetyl group is also cleaved by basic reagents, but the conditions are typically different. Cleavage of the TFA group is often achieved with milder aqueous bases like potassium or sodium carbonate, or with ammonia or sodium borohydride in alcohol.[4][12][13] This allows for a "semi-orthogonal" approach where, depending on the substrate and specific reagents chosen, one group might be cleaved preferentially over the other.[4][5]
-
Hydrogenolysis: Unlike the Carboxybenzyl (Cbz) group, which is readily cleaved by catalytic hydrogenation (H₂, Pd/C), the TFA group is completely stable to these conditions.[3] This provides a critical orthogonal strategy for syntheses employing both Cbz and TFA protection.
-
Reductive Cleavage: The TFA group can be removed under specific reductive conditions, such as with sodium borohydride (NaBH₄) in a mixed solvent system of THF and ethanol.[13] This method is orthogonal to many common side-chain protecting groups and resin linkages used in solid-phase peptide synthesis (SPPS).[13]
The following table summarizes the stability profiles of key amine protecting groups under common deprotection conditions.
| Protecting Group | Typical Acidic Conditions (e.g., neat TFA, HCl) | Typical Basic Conditions (e.g., 20% Piperidine) | Mild Basic Conditions (e.g., K₂CO₃, aq. NH₃) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Trifluoroacetyl (TFA) | Stable [1][9] | Labile | Labile [4][5] | Stable [3] |
| Boc | Labile [6][7][] | Stable | Stable | Stable |
| Fmoc | Stable | Labile [6][7] | Stable (generally) | Stable |
| Cbz | Stable (to non-hydrolytic acid) | Stable | Stable | Labile [3] |
Section 3: Experimental Validation Protocols
To ensure predictable outcomes in a multi-step synthesis, it is crucial to validate the stability of a protecting group on the specific substrate of interest. The following protocols provide a framework for these validation studies.
This experiment is designed to confirm the expected stability of a TFA-protected compound under a panel of common acidic and basic conditions.
Methodology:
-
Preparation: Prepare five equal aliquots (e.g., 5 mg each) of the TFA-protected substrate in separate reaction vials.
-
Reagent Addition: To each vial, add one of the following reagents (1 mL):
-
Vial 1 (Acid Control): 50% TFA in Dichloromethane (DCM).
-
Vial 2 (Base Control): 1 M K₂CO₃ in Methanol/Water (9:1).
-
Vial 3 (Fmoc Deprotection Condition): 20% Piperidine in DMF.
-
Vial 4 (Hydrogenolysis Condition): Methanol (for subsequent hydrogenation).
-
Vial 5 (No Reagent Control): Solvent only (e.g., DCM or DMF).
-
-
Reaction: Stir all vials at room temperature for 2 hours. For Vial 4, add a catalytic amount of 10% Pd/C and place under an H₂ atmosphere (balloon) for 2 hours.
-
Work-up:
-
Vials 1, 4, 5: Concentrate in vacuo.
-
Vials 2, 3: Quench with dilute acid (e.g., 1 M HCl), extract with an organic solvent (e.g., Ethyl Acetate), dry, and concentrate.
-
-
Analysis: Analyze the crude residue from each vial by LC-MS and TLC against the original starting material.
-
Expected Outcome: Complete consumption of starting material in Vial 2. No reaction observed in Vials 1, 4, and 5. Variable reaction may be seen in Vial 3 depending on the substrate.
-
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Workflow for general TFA group stability screening.
This experiment validates that a TFA group remains intact during the removal of a Boc group from the same molecule.
Methodology:
-
Substrate: Start with a molecule containing both a TFA-protected amine and a Boc-protected amine.
-
Reaction: Dissolve the substrate (e.g., 10 mg) in 2 mL of 50% TFA in DCM. Include a scavenger like triisopropylsilane (TIS) if carbocations are expected.
-
Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS every 30 minutes, checking for the disappearance of the starting material and the appearance of the mono-deprotected product.
-
Work-up: Once the reaction is complete (typically 1-2 hours), concentrate the solution in vacuo.
-
Analysis: Analyze the product by ¹H NMR and Mass Spectrometry to confirm the selective removal of the Boc group and the retention of the TFA group.
-
Causality Check: The success of this protocol hinges on the vast differential in the acid-catalyzed cleavage kinetics between the carbamate (Boc) and the electron-deficient amide (TFA). The carbocation intermediate formed from Boc cleavage is stabilized, whereas the protonation and cleavage of the TFA group are energetically unfavorable.
-
dot graph G { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Caption: Orthogonal deprotection of Boc in the presence of TFA.
Section 4: Practical Considerations and Potential Side Reactions
While robust, the TFA group is not without its challenges. Researchers should be aware of the following:
-
N-Trifluoroacetylation: During peptide synthesis, prolonged exposure to the TFA acid used for Boc deprotection can sometimes lead to the undesired trifluoroacetylation of the free N-terminal amine, especially at serine or threonine residues.[14] This occurs via an O-to-N acyl shift after initial esterification of the hydroxyl side chain.[14]
-
Intramolecular Transfer: In solid-phase synthesis, trifluoroacetyl groups can be transferred from trifluoroacetoxymethyl sites on the resin to the free amine of the peptide, causing chain termination.[15][16] Careful selection of resin and reaction conditions can mitigate this side reaction.[15][16]
-
Cleavage Difficulty: In some sterically hindered environments, the cleavage of the TFA group can be sluggish, requiring harsher basic conditions that may not be compatible with other functional groups in the molecule.
Conclusion
The trifluoroacetyl protecting group is a highly valuable asset in modern organic synthesis. Its exceptional stability to strong acids makes it perfectly orthogonal to the widely used Boc group, enabling complex, selective deprotection strategies.[3][9] While its lability to base is a key feature for its removal, this requires careful consideration in the presence of other base-sensitive functionalities. By understanding its distinct stability profile and validating its performance with substrate-specific experiments, researchers and drug development professionals can confidently leverage the TFA group to streamline the synthesis of complex molecules.
References
-
Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(24), 9416–9422. [Link]
-
Trifluoroacetamides. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Bellamy, A. J., et al. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. [Link]
- Gutta, V. P. (2015). Use of trifluoroacetamide for n-terminal protection. U.S.
-
Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
T boc fmoc protocols in peptide synthesis. (2018, July 17). Slideshare. [Link]
-
Gisbert, S., et al. (1990). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. International Journal of Peptide and Protein Research, 36(5), 441-446. [Link]
-
Bellamy, A. J., et al. (2007). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. University of Bath's research portal. [Link]
-
Kent, S. B., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society, 101(9), 2487-2497. [Link]
-
Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. PubMed. [Link]
-
Kent, S. B., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PMC. [Link]
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). Peptide Synthesis Company. Retrieved February 15, 2026, from [Link]
-
What are protective groups? (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. Trifluoroacetamides [organic-chemistry.org]
- 13. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 14. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Identification of Para-Substituted Benzyl Bromides
Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
The accurate identification of para-substituted benzyl bromides is a critical checkpoint in organic synthesis, particularly in the development of pharmaceutical intermediates and protecting groups. These compounds are typically synthesized via free-radical bromination of para-substituted toluenes (Wohl-Ziegler reaction).
The primary analytical challenge lies not in identifying the product, but in distinguishing it from two persistent impurities: unreacted starting material (toluene derivative) and the over-brominated side product (benzal bromide derivative). This guide compares spectroscopic methods to establish a self-validating identification protocol, prioritizing
The Analytical Challenge
In the synthesis of para-substituted benzyl bromides, three distinct species often coexist in the crude mixture. A robust analytical method must resolve these species without ambiguity.
| Species | Structure | Analytical Risk |
| Starting Material | p-Substituted Toluene ( | Incomplete conversion; often co-elutes in TLC/HPLC. |
| Target Product | p-Substituted Benzyl Bromide ( | Reactive lachrymator; susceptible to hydrolysis. |
| Impurity | p-Substituted Benzal Bromide ( | Over-bromination product; difficult to separate; reduces yield. |
Comparative Spectroscopic Analysis
Method A: H NMR Spectroscopy (The Gold Standard)
Proton NMR is the superior method for this application because it provides distinct, non-overlapping signals for the benzylic protons of all three potential species. It allows for rapid calculation of molar ratios (conversion and selectivity).
1. The Diagnostic Benzylic Shift
The electronegativity of bromine deshields the alpha-protons, shifting them downfield.[1]
-
Starting Material (
): The methyl singlet appears in the 2.30 – 2.45 ppm range. -
Target Product (
): The benzylic methylene appears as a sharp singlet in the 4.40 – 4.60 ppm range. -
Over-Brominated Impurity (
): The benzylic methine proton shifts significantly downfield to 6.55 – 6.70 ppm .
2. The Aromatic Region (AA'BB' System)
A hallmark of para-substitution is the symmetric AA'BB' coupling pattern in the aromatic region (typically 7.0 – 8.0 ppm).
-
Unlike ortho or meta isomers, which produce complex multiplets, para-substituted benzyl bromides typically display two distinct doublets (roofing effect may be observed).
-
Causality: The symmetry of the molecule renders the two protons ortho to the substituent chemically equivalent, and the two protons meta to the substituent chemically equivalent.
Technical Insight: Avoid using DMSO-
as a solvent if the sample will be stored for long periods. Benzyl bromides are potent electrophiles and can undergo solvolysis or nucleophilic attack by DMSO, leading to artifact peaks (e.g., aldehydes). CDClis the recommended solvent.
Method B: Mass Spectrometry (Isotopic Confirmation)
While NMR quantifies purity, Mass Spectrometry (GC-MS or LC-MS) provides irrefutable proof of halogenation via isotopic abundance patterns.
1. The Bromine Isotopic Signature
Bromine exists as two stable isotopes:
-
Target Product (One Br atom): The spectrum will show two molecular ion peaks of nearly equal intensity separated by 2 mass units (
and ).-
Ratio:1:1
-
-
Over-Brominated Impurity (Two Br atoms): The spectrum will show three peaks (
, , ).-
Ratio:1:2:1
-
2. Fragmentation Pathways
The base peak is often the tropylium ion (
Method C: IR Spectroscopy (Secondary Check)
Infrared spectroscopy is less diagnostic for structural proof but useful for a quick "absence of functional group" check.
-
C-Br Stretch: Appears in the fingerprint region (600 – 700 cm
). This is often difficult to interpret in complex molecules. -
Utility: Best used to confirm the absence of hydrolysis products (Benzyl alcohols), which would show a broad O-H stretch at 3300 cm
.
Experimental Protocols
Protocol 1: Quantitative H NMR Purity Assay
-
Objective: Determine the mole % of product vs. starting material.
-
Reagents: Chloroform-d (
) with 0.03% TMS. -
Procedure:
-
Dissolve ~10-15 mg of the crude solid/oil in 0.6 mL of
. -
Acquire spectrum (minimum 16 scans).
-
Phase and baseline correct the spectrum.
-
Integrate the methyl singlet of the starting material (~2.4 ppm) and normalize to 3 protons.
-
Integrate the methylene singlet of the product (~4.5 ppm). Ideally, this integral should be 3.0 (if 100% conversion) relative to the aromatic protons, or calculated as a ratio against the starting material.
-
Protocol 2: GC-MS Identification
-
Objective: Confirm mono-bromination vs. di-bromination.
-
System: Agilent 7890/5977 (or equivalent) with HP-5MS column.
-
Procedure:
-
Dilute sample to ~10 ppm in Dichloromethane (DCM).
-
Inlet Temp: 250°C (Avoid excessive heat to prevent thermal degradation).
-
Oven Program: 50°C hold 1 min -> 20°C/min to 280°C.
-
Analysis: Examine the molecular ion cluster at the retention time of the major peak. Look for the 1:1 doublet for the product.
-
Summary of Spectroscopic Data
| Feature | p-Substituted Toluene (Start) | Target: p-Substituted Benzyl Bromide | p-Substituted Benzal Bromide (Impurity) |
| Multiplicity | Singlet ( | Singlet ( | Singlet ( |
| MS Isotope Pattern | No Br pattern (M only) | 1:1 doublet ( | 1:2:1 triplet ( |
| Carbon ( | ~21 ppm | ~33 ppm | ~40 ppm |
Visualizations
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher through the selection of the correct analytical technique based on the specific question being asked (Purity vs. Identity).
Caption: Decision matrix for selecting the appropriate spectroscopic method based on analytical requirements.
Diagram 2: Synthesis & Monitoring Workflow
A visual representation of the reaction monitoring process, highlighting where spectroscopic checkpoints occur.
Caption: Workflow for monitoring the synthesis of benzyl bromides, emphasizing the NMR checkpoint.
References
-
National Institute of Standards and Technology (NIST). Benzyl Bromide Mass Spectrum and Infrared Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
AIST Spectral Database for Organic Compounds (SDBS). 1H NMR and 13C NMR Spectra of Benzyl Bromide. SDBS No. 4275. Available at: [Link] (Search CAS: 100-39-0).
-
Chemistry LibreTexts. Mass Spectrometry: Isotope Effects (Bromine and Chlorine). Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information: Synthesis of substituted benzyl bromides. Available at: [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 4-(Trifluoroacetyl)benzyl bromide
Executive Hazard Assessment
Compound: 4-(Trifluoroacetyl)benzyl bromide Hazard Class: Potent Lachrymator, Corrosive (Skin/Eye), Alkylating Agent.
As a Senior Application Scientist, I must emphasize that standard laboratory safety protocols are often insufficient for benzyl bromide derivatives. This compound possesses two distinct hazard moieties:
-
Benzyl Bromide Core: A potent lachrymator (tear gas) and alkylating agent. It reacts with nucleophiles in biological tissue (DNA, proteins), causing cellular damage.
-
Trifluoroacetyl Group: This highly electron-withdrawing group increases the electrophilicity of the benzyl carbon, potentially enhancing its reactivity and alkylating power compared to non-fluorinated analogs.
Critical Warning: The lachrymatory effect is an immediate sensory warning. If you detect the odor or experience eye irritation, primary containment has already failed.
The Hierarchy of Controls (Engineering First)
PPE is the last line of defense. For this compound, engineering controls are non-negotiable.
-
Primary Containment: All operations (weighing, synthesis, quenching) must occur within a certified chemical fume hood operating at a face velocity of 100 fpm (0.5 m/s).
-
Static Control: Fluorinated compounds often carry high static charges. Use an ionizing blower or anti-static gun during weighing to prevent "fly-away" powder, which generates invisible aerosols.
PPE Technical Specifications Matrix
The following matrix synthesizes permeation data for benzyl halides. Standard nitrile exam gloves are insufficient for prolonged contact. [1]
Hand Protection Strategy
Scientific Rationale: Benzyl halides permeate nitrile rubber rapidly (often <15 minutes). Once absorbed, they hydrolyze on the skin to form hydrobromic acid (HBr), causing chemical burns that may be delayed.
| Glove Material | Breakthrough Time | Protection Level | Usage Context |
| Silver Shield® / 4H® (Laminate) | > 480 min | Maximum | Mandatory for synthesis, spill cleanup, or handling pure neat liquid/solid. |
| Viton® (Fluoroelastomer) | > 480 min | High | Excellent alternative, but often expensive and thicker (reduced dexterity). |
| Double Nitrile (Exam Grade) | < 10 min (est.) | Low (Splash Only) | NOT Recommended as primary protection. Use only as an outer layer over Silver Shield to preserve dexterity. |
| Latex | Immediate | None | DO NOT USE. |
Eye & Respiratory Protection[3][4][5][6]
| Component | Specification | Rationale |
| Eyes | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Vapors can bypass glasses and cause severe lachrymation/blindness. |
| Face | Face Shield (8-inch) | Required during scale-up (>5g) or when transferring liquids outside a closed system. |
| Respiratory | Full-Face Respirator with OV/AG Cartridges | Emergency Only. If the fume hood fails or a spill occurs outside containment. |
Visualization: PPE Selection Logic
Figure 1: Decision logic for selecting appropriate hand protection based on operational risk.
Operational Protocol: Step-by-Step
Phase A: Weighing & Transfer
Risk: Aerosolization of the solid is the highest risk for inhalation exposure.
-
Preparation: Place a disposable balance enclosure or a secondary containment tray inside the fume hood.
-
Anti-Static Measure: Use an anti-static gun on the spatula and weighing boat. The trifluoroacetyl group increases static retention.
-
Transfer: Do not transfer the open container across the lab. If the balance is outside the hood (not recommended), the container must be secondary-contained and sealed before moving.
Phase B: Reaction & Quenching
Risk: Exothermic hydrolysis releasing HBr gas.
-
Solvent Choice: Avoid protic solvents (alcohols/water) unless intended, as they will react with the bromide.
-
Quenching:
-
Do NOT add water directly to the neat compound.
-
Protocol: Dilute the reaction mixture with an inert solvent (e.g., Dichloromethane).
-
Neutralization: Slowly add a dilute basic solution (e.g., 5% Sodium Bicarbonate or dilute Ammonium Hydroxide) dropwise at 0°C.
-
Observation: Watch for bubbling (CO2 release) or fuming. Ensure pH > 7 before disposal.
-
Phase C: Decontamination[7]
-
Glassware: Rinse all glassware with a dilute ammonia solution or methanolic KOH in the hood before removing it for washing. This converts the lachrymator into a benign benzyl amine or ether.
-
Surface Wipe: Wipe hood surfaces with a 5% Sodium Thiosulfate or weak ammonia solution to neutralize micro-splashes.
Emergency Response & Disposal Logic
Spill Response: If a spill occurs outside the hood > 1mL/1g:
-
Evacuate the immediate area.
-
Don Full-Face Respirator (OV/AG) and Silver Shield gloves.
-
Cover spill with weak ammonia or soda ash to neutralize the lachrymatory effect.
-
Absorb with vermiculite.
Figure 2: Waste disposal decision tree ensuring neutralization of active alkylating agents.
References
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (2025). Compound Summary: 4-(Trifluoromethyl)benzyl bromide (Analogous Hazard Profile). [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
